Calcium peroxide
Description
Structure
2D Structure
Properties
IUPAC Name |
calcium;peroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.O2/c;1-2/q+2;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJQIRIGXXHNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaO2 | |
| Record name | CALCIUM PEROXIDE | |
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| Record name | calcium peroxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calcium_peroxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4050489 | |
| Record name | Calcium peroxide | |
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Molecular Weight |
72.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Calcium peroxide appears as a grayish white granular material. Used in baking, in medicine, in bleaching oils., White or yellowish odorless solid; Slightly soluble in water; Decomposes in moist air; [Merck Index] Yellowish odorless powder; Insoluble in water; [MSDSonline] | |
| Record name | CALCIUM PEROXIDE | |
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| Record name | Calcium peroxide | |
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Solubility |
Slightly soluble in water, Soluble in acids with formation of hydrogen peroxide | |
| Record name | CALCIUM PEROXIDE | |
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Density |
2.92 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.9 g/cu cm | |
| Record name | CALCIUM PEROXIDE | |
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| Record name | CALCIUM PEROXIDE | |
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Color/Form |
White or yellowish powder, White tetragonal crystals | |
CAS No. |
1305-79-9, 78403-22-2 | |
| Record name | CALCIUM PEROXIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Calcium peroxide | |
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| Record name | Calcium peroxide | |
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| Record name | Calcium peroxide (Ca(O2)) | |
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| Record name | Calcium peroxide | |
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| Record name | Calcium peroxide | |
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| Record name | Calcium peroxide | |
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| Record name | CALCIUM PEROXIDE | |
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Melting Point |
Decomp at 200 °C | |
| Record name | CALCIUM PEROXIDE | |
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Advanced Synthesis Methodologies for Calcium Peroxide
Chemical Precipitation Approaches for Calcium Peroxide Production
Chemical precipitation is a cornerstone technique for synthesizing this compound. It involves the reaction of a soluble calcium salt with a source of peroxide, typically hydrogen peroxide, in an aqueous solution, leading to the precipitation of CaO2. The general reaction can be represented by the reaction of calcium chloride with hydrogen peroxide and ammonia (B1221849). rsc.org
The efficiency of the chemical precipitation process is highly dependent on several reaction parameters. Optimizing these parameters is crucial for maximizing the yield and purity of the final this compound product.
Reactant Addition Rate: The rate at which reactants are introduced into the reaction mixture significantly influences the crystallite size of the synthesized CaO2. Studies have shown that controlling the addition rate of hydrogen peroxide can decrease the crystallite size. For instance, increasing the H2O2 addition rate from 0.29 to 0.88 ml/min has been found to reduce the crystallite size from 111 to 37 nm. rsc.org However, the rate of H2O2 addition must be carefully managed, as it strongly affects the final particle diameter and size distribution, a factor that the presence of a stabilizer alone cannot fully control. rsc.org
Temperature: The precipitation temperature plays a critical role in the yield of this compound. Research indicates that the yield decreases as the precipitation temperature increases. A study demonstrated a yield of 67.3% at 0 °C, which dropped to 51.0% at 70 °C. nasa.gov Lower temperatures, often around 0-8 °C, are favored to maximize the precipitation of this compound octahydrate (CaO2·8H2O), which can then be dehydrated to form anhydrous CaO2. nasa.govgoogle.com
pH: The pH of the reaction medium is a pivotal factor. The synthesis is typically carried out under alkaline conditions, often achieved by adding ammonia or sodium hydroxide (B78521). rsc.orgsci-hub.se Adjusting the pH to around 11.5 is a common practice to facilitate the precipitation of this compound. sci-hub.seelsevier.es Increasing the pH of the solution can significantly increase the product yield; for example, one study reported a yield increase to about 95% of the theoretical value when the pH was raised in a cold solution. nasa.gov
Reactant Concentration and Molar Ratio: The concentration of the precursors, such as calcium chloride and hydrogen peroxide, directly impacts the reaction kinetics and product characteristics. A molar ratio of approximately 1:7 for CaCl2 to H2O2 has been utilized in some synthesis protocols. rsc.org
Table 1: Effect of Reaction Parameters on this compound Synthesis
| Parameter | Effect | Optimized Condition Example |
|---|---|---|
| H2O2 Addition Rate | Inversely affects crystallite size. rsc.org | 0.88 ml/min for smaller (37 nm) crystallites. rsc.org |
| Temperature | Inversely affects yield. nasa.gov | 0 °C for higher (67.3%) yield. nasa.gov |
| pH | Directly affects yield. nasa.gov | ~11.5 for optimal precipitation. sci-hub.seelsevier.es |
The hydrolysis-precipitation method is a widely used approach for producing this compound, particularly for synthesizing nanoparticles. sci-hub.senih.gov This technique involves the hydrolysis of a calcium precursor in a controlled manner to form calcium hydroxide, which then reacts with hydrogen peroxide.
The process generally starts with dissolving a calcium salt, such as calcium chloride (CaCl2) or calcium nitrate (B79036) (Ca(NO3)2), in water. rsc.orgnih.gov An alkaline medium is created by adding a base like ammonia (NH3). rsc.orgresearchgate.net Subsequently, hydrogen peroxide (H2O2) is added, often dropwise, to the solution. sci-hub.se The reaction proceeds as follows:
CaCl2 + 2NH3·H2O → Ca(OH)2 + 2NH4Cl
Ca(OH)2 + H2O2 → CaO2 + 2H2O
This method allows for the formation of a precipitate, which is then separated, washed (typically with a dilute NaOH solution and then distilled water), and dried to obtain the final this compound product. sci-hub.seelsevier.es The use of precursors like CaCl2 is common due to its accessibility and solubility. sci-hub.senih.gov
Nanoscale this compound (nCP) Synthesis Strategies
Synthesizing this compound in the form of nanoparticles (nCP) is desirable as it increases the surface-area-to-volume ratio, which can enhance reaction rates. nih.govmdpi.com However, nanoparticles have a strong tendency to aggregate due to high surface energy, which can diminish their effectiveness. mdpi.comnih.gov To counteract this, stabilizer-assisted synthesis strategies are employed.
The core principle of stabilizer-assisted synthesis is to introduce a stabilizing agent into the reaction medium. This agent adsorbs onto the surface of the newly formed nanoparticles, preventing them from clumping together. rsc.orgmdpi.com This method allows for effective control over the final particle size and distribution. researchgate.net
A variety of natural and synthetic polymers have been successfully used as stabilizers in the synthesis of nCP. mdpi.comnih.gov The choice of polymer can influence the size, morphology, and surface properties of the resulting nanoparticles.
Polyethylene (B3416737) Glycol (PEG): PEG is a widely used stabilizer in nCP synthesis. nih.govresearchgate.net It is effective in preventing irreversible agglomeration and can be used as a surface modifier. nih.govresearchgate.net For instance, PEG 200 has been used in a hydrolysis-precipitation procedure to produce nCP with particle sizes in the range of 15-25 nm. nih.gov The amphiphilic nature of PEG allows nanoparticles with adsorbed PEG molecules to be soluble in various solvents. rsc.org
Dextran (B179266): Dextran, a biocompatible polysaccharide, has been employed as a stabilizer to prevent the irreversible agglomeration of nCP during chemical precipitation. nih.govacs.org Its use has resulted in the synthesis of nCP with an average size as small as 2.33 ± 0.81 nm. nih.gov In some cases, the presence of dextran can lead to the formation of unique flower-like nanostructures. nih.gov
Starch: Starch, an inexpensive and environmentally friendly biopolymer, serves as an effective stabilizer or capping agent in nCP synthesis. mdpi.comresearchgate.net The use of starch as a stabilizer has been shown to produce nCP with a smaller hydrodynamic size (e.g., 47 ± 2 nm) and a larger surface area (e.g., 35.60 m²/g) compared to commercial this compound. mdpi.com
Polyvinylpyrrolidone (B124986) (PVP): PVP is another common polymeric stabilizer used to control the size of nanoparticles. rsc.orgmdpi.com It is known for its ability to produce stable nano-aggregates and is considered to have high biocompatibility. nih.gov Along with other dispersants like polyvinyl alcohol (PVA), PVP has been used to obtain nanosized this compound. rsc.orgresearchgate.net
Table 2: Polymeric Stabilizers in Nanoscale this compound (nCP) Synthesis
| Polymeric Stabilizer | Typical Precursor | Resulting nCP Characteristics |
|---|---|---|
| Polyethylene Glycol (PEG) | Calcium Chloride (CaCl2) nih.gov | Particle size ~15-25 nm. nih.gov |
| Dextran | Calcium Chloride (CaCl2) mdpi.com | Average mean size ~2.33 nm. nih.gov |
| Starch | Calcium Oxide (CaO) mdpi.com | Average hydrodynamic size ~47 nm; Surface area ~35.60 m²/g. mdpi.com |
| Polyvinylpyrrolidone (PVP) | Calcium Nitrate rsc.org | Used as a dispersant to achieve nanoscale particles. rsc.orgresearchgate.net |
The primary mechanism by which polymeric stabilizers prevent the agglomeration of nanoparticles is through steric repulsion or steric hindrance. rsc.orgmdpi.com This process involves several key steps:
Adsorption: The long-chain polymer molecules adsorb onto the surface of the this compound nanoparticles as they form during the precipitation process. mdpi.comresearchgate.net
Formation of a Protective Layer: This adsorption creates a physical, protective layer or "corona" of the polymer around each nanoparticle. researchgate.net
Steric Hindrance: When two polymer-coated nanoparticles approach each other, the polymer layers create a steric barrier. This barrier physically prevents the nanoparticle cores from getting close enough to be attracted by van der Waals forces, which would otherwise cause them to aggregate. mdpi.comupertis.ac.id
Stable Dispersion: The repulsion between the coated nanoparticles leads to a stable dispersion of individual, non-agglomerated particles in the solvent. mdpi.comnih.gov
This steric stabilization is crucial for maintaining the small size and high surface area of the nanoparticles, which are essential for their enhanced reactivity. mdpi.comd-nb.info The effectiveness of the stabilization depends on the nature of the polymer, its molecular weight, and its concentration in the synthesis medium. rsc.org
Wet Chemical Routes for Controlled Nanoparticle Morphology
Wet chemical methods are widely employed for synthesizing this compound nanoparticles due to their ability to control particle size, size distribution, and morphology. These routes typically involve the precipitation of this compound from an aqueous solution under controlled conditions.
A common approach is the chemical precipitation method, where a calcium salt precursor, such as calcium chloride (CaCl₂), is reacted with hydrogen peroxide (H₂O₂) in an alkaline environment. researchgate.netmdpi.com The morphology and size of the resulting nanoparticles are highly dependent on various reaction parameters, including the concentrations of reactants, temperature, pH, and the rate of reactant addition. nasa.gov
To prevent agglomeration and control the growth of the nanoparticles, stabilizers or capping agents are often introduced into the reaction mixture. atomistry.comrroij.com These agents adsorb onto the surface of the nanoparticles, providing steric or electrostatic repulsion. Commonly used stabilizers include:
Polymers: Polyethylene glycol (PEG) has been successfully used as a surface modifier to produce stable this compound nanoparticles with sizes ranging from 15 to 25 nm. researchgate.netrroij.com The polymer coating not only prevents irreversible agglomeration but can also improve the redispersion of the nanoparticles. nasa.gov Other biocompatible polymers like dextran and starch have also been utilized. Dextran has been employed as a stabilizer to synthesize nanoparticles with a mean size as small as 2.33 ± 0.81 nm. wikipedia.orgsciencemadness.org Starch, a non-toxic and biodegradable biopolymer, has been used to produce nanoparticles with an average hydrodynamic size of 47 ± 2 nm. atomistry.com
Surfactants: The use of surfactants helps in creating a micro-emulsion environment that can control the particle size and shape.
The rate of addition of reactants, particularly hydrogen peroxide, has a significant impact on the final crystallite size. nasa.gov A faster addition rate can lead to a higher local supersaturation level, resulting in the formation of smaller crystallites. nasa.gov For instance, increasing the H₂O₂ addition rate from 0.29 to 0.88 ml/min has been shown to decrease the crystallite size from 111 to 37 nm. nasa.gov
The general procedure for a wet chemical synthesis of this compound nanoparticles can be summarized as follows:
A calcium salt (e.g., CaCl₂) is dissolved in deionized water. researchgate.net
A stabilizer (e.g., PEG, starch, or dextran) and an alkali (e.g., ammonia) are added to the solution. researchgate.netyoutube.com
Hydrogen peroxide is then added dropwise to the stirred mixture to initiate the precipitation of this compound. youtube.commdpi.com
The pH may be further adjusted (e.g., with NaOH) to ensure complete precipitation. youtube.com
The resulting nanoparticles are collected by centrifugation, washed (e.g., with distilled water and ethanol) to remove unreacted precursors and byproducts, and then dried. mdpi.comrsc.org
Interactive Table: Effect of Stabilizer on this compound Nanoparticle Size
| Stabilizer | Precursor | Method | Average Particle Size |
|---|---|---|---|
| Polyethylene Glycol (PEG 200) | CaCl₂ | Hydrolysis-precipitation | 15-25 nm researchgate.netrroij.com |
| Starch | CaO | Chemical precipitation | 47 ± 2 nm atomistry.com |
Alternative Synthetic Pathways for this compound
Beyond the direct precipitation of nanoparticles, other synthetic routes are utilized to produce this compound, each offering distinct advantages.
This compound is often first precipitated in its hydrated form, most commonly as this compound octahydrate (CaO₂·8H₂O), from aqueous solutions. atomistry.comwikipedia.org The anhydrous form can then be obtained by dehydrating this hydrate (B1144303).
The dehydration process must be carefully controlled, as dissociation of the peroxide can occur before dehydration is complete. atomistry.com Gentle heating is a common method. For instance, drying the freshly prepared octahydrate at 115°C for 24 hours in a CO₂-free atmosphere is an effective way to produce anhydrous SrO₂, and a similar principle applies to CaO₂. nasa.gov However, at slightly higher temperatures, such as 120°C, the decomposition of the hydrated peroxide to calcium hydroxide (Ca(OH)₂) becomes a significant side reaction. nasa.gov
To obtain pure, anhydrous CaO₂, it is recommended that the dehydration of CaO₂·8H₂O be carried out in a dry, CO₂-free atmosphere at a relatively low temperature. nasa.govsciencemadness.org Alternatively, drying over a strong desiccant like phosphorus pentoxide in a desiccator can also yield the anhydrous compound. atomistry.com
A prevalent and versatile method for synthesizing this compound involves the reaction of a soluble calcium salt with hydrogen peroxide in the presence of an alkali. ijarset.com This method precipitates the insoluble peroxide from the aqueous solution. nasa.gov
The general reaction can be represented as: CaCl₂ + H₂O₂ + 2NH₄OH → CaO₂·8H₂O(s) + 2NH₄Cl + 2H₂O sciencemadness.org
In this reaction, a calcium salt such as calcium chloride (CaCl₂) or calcium nitrate (Ca(NO₃)₂) is used as the calcium source. nasa.govijarset.com The addition of an alkali, typically ammonia (NH₄OH) or sodium hydroxide (NaOH), is crucial. youtube.comrsc.org The alkali serves to neutralize the acid (e.g., HCl) that is formed as a byproduct, which in turn drives the reaction equilibrium towards the precipitation of this compound hydrate. sciencemadness.org By neutralizing the ammonium (B1175870) chloride byproduct with aqueous NaOH, the yield of this compound can be increased to approximately 95%. nasa.gov
The reaction conditions, such as temperature and reactant concentrations, can be adjusted to control the nature of the product. For example, carrying out the reaction at around 0°C favors the formation of the octahydrate. nasa.gov Conversely, precipitating from very dilute solutions at temperatures above 40°C can yield the anhydrous peroxide directly. atomistry.com The reactants can be added as aqueous solutions or as solids (e.g., solid CaCl₂ and solid sodium peroxide), with the latter being a preferred industrial method. google.com
More advanced and less conventional techniques for the synthesis and modification of this compound are also being explored.
Electrochemical Techniques: While not a direct synthesis method for the solid material, electrochemical approaches can be used to control the decomposition of this compound and the subsequent release of hydrogen peroxide in an aqueous solution. nih.gov By applying an electric current to a solution containing CaO₂, the local pH at the electrodes can be altered. An increase in H⁺ concentration at the anode enhances the decomposition of CaO₂ and the generation of H₂O₂, while the formation of OH⁻ at the cathode can limit this process. nih.gov This allows for a tunable release of reactive oxygen species from the peroxide.
Spray-Drying Techniques: Spray-drying is a technique that can be used for the synthesis and encapsulation of this compound nanoparticles. One method involves reacting a concentrated suspension of calcium hydroxide (Ca(OH)₂) with concentrated hydrogen peroxide under cooling and constant stirring, followed by spray drying. researchgate.net This technique is also employed to apply coatings to pre-synthesized nanoparticles. For instance, a pH-responsive polymer coating can be applied to CaO₂ nanoparticles using a spray-drying method to control the release of its payload in response to specific environmental pH, such as that found in tumor microenvironments. google.com
Rigorous Characterization Techniques in Calcium Peroxide Research
Spectroscopic and Diffraction Analyses
Spectroscopic and diffraction techniques provide invaluable information about the atomic and molecular structure of calcium peroxide, as well as its elemental makeup.
X-ray Diffraction (XRD) for Crystallinity and Phase Identification
X-ray diffraction (XRD) is a primary tool for confirming the crystalline structure and identifying the phases of this compound. The technique involves directing X-rays at a sample and measuring the scattering pattern. The resulting diffraction pattern is unique to the crystalline structure of the material.
In the study of this compound, XRD patterns are used to confirm its tetragonal or orthorhombic structure. deswater.comrsc.org The dominant peaks in the XRD spectrum are matched with standard reference patterns for CaO₂ to verify its successful synthesis. deswater.com For instance, dominant peaks observed at 2θ values of 29.2°, 30.0°, 35.6°, 47.2°, and 51.2° strongly correspond to the CaO₂ molecule. deswater.com The sharpness and intensity of the diffraction peaks can also provide an indication of the degree of crystallinity. Broader peaks often suggest smaller crystallite sizes, a common feature of nanoparticles. nih.gov
XRD is also instrumental in identifying impurities that may be present in the synthesized sample. For example, the presence of calcite (CaCO₃) as an impurity can be detected by characteristic diffraction peaks at specific 2θ angles, such as 29.37°. nih.gov The analysis of XRD patterns allows for the calculation of the average crystallite size using the Scherrer equation, which relates the width of the diffraction peaks to the size of the crystalline domains. Studies have reported the synthesis of this compound nanoparticles with crystallite sizes ranging from approximately 15 to 40 nm. nih.govresearchgate.netelsevier.es
XRD Peak Data for this compound
| 2θ Angle (degrees) | Corresponding Plane | Reference |
|---|---|---|
| 29.2 | - | deswater.com |
| 30.0 | - | deswater.commdpi.com |
| 32.0 | - | acs.org |
| 35.6 | (104) | deswater.comnih.govmdpi.com |
| 47.2 | - | deswater.commdpi.com |
| 51.2 | - | deswater.comnih.gov |
| 53.0 | - | mdpi.com |
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the chemical bonds and functional groups present in a sample. It works by measuring the absorption of infrared radiation by the material, which causes molecular vibrations at specific frequencies.
For this compound, FTIR spectra typically show characteristic absorption bands that confirm the presence of the peroxide (O-O) bond and the calcium-oxygen (Ca-O) bond. A significant peak observed around 871-875 cm⁻¹ is attributed to the O-O stretching vibration of the peroxide group. deswater.comrsc.org Another characteristic signal, often seen between 1,200 and 1,400 cm⁻¹, is related to the bending vibration of O-Ca-O. deswater.com
FTIR is also crucial for analyzing surface modifications or coatings on this compound nanoparticles. For example, when polymers like dextran (B179266) or polyethylene (B3416737) glycol (PEG) are used as stabilizers, their characteristic peaks will appear in the FTIR spectrum of the composite material. deswater.commdpi.com For instance, the C-H stretching from PEG can be observed in the 2900–2990 cm⁻¹ region. deswater.com The presence of a broad absorption band in the 3000–3700 cm⁻¹ range is often attributed to the stretching mode of –OH groups from adsorbed water or from the stabilizing polymer. rsc.org
Characteristic FTIR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Reference |
|---|---|---|
| 3000-3700 | O-H stretching (adsorbed water) | rsc.org |
| 2900-2990 | C-H stretching (from stabilizers like PEG) | deswater.com |
| 1600-1200 | O-Ca-O bending | deswater.comrsc.org |
| 871-875 | O-O stretching (peroxide) | deswater.comrsc.org |
| 711 | Carbonate ion vibration (calcite impurity) | rsc.org |
Energy Dispersive X-ray (EDX) Analysis for Elemental Composition
Energy Dispersive X-ray (EDX or EDS) analysis is a technique used in conjunction with electron microscopy to determine the elemental composition of a sample. When the sample is bombarded with an electron beam, it emits X-rays with energies characteristic of the elements present.
EDX analysis of this compound samples confirms the presence and relative abundance of calcium and oxygen. deswater.comsci-hub.se Research findings typically show weight percentages of oxygen around 52.76% and calcium around 43.45%. deswater.com The presence of other elements can also be detected, which may indicate the use of stabilizers or the presence of impurities. For instance, a carbon peak might be observed if a polymer like polyethylene glycol was used as a surface stabilizer. deswater.com EDX mapping can also be used to visualize the distribution of elements within a sample, confirming the uniform dispersion of this compound within a composite material. sci-hub.seresearchgate.net
Elemental Composition of this compound by EDX
| Element | Weight Percentage | Atomic Percentage | Reference |
|---|---|---|---|
| Oxygen (O) | 52.76% | - | deswater.com |
| Calcium (Ca) | 43.45% | - | deswater.com |
| Oxygen (O) | 57.12% | - | elsevier.es |
| Calcium (Ca) | 42.88% | - | elsevier.es |
Microscopic and Morphological Examinations
Microscopic techniques are vital for visualizing the physical form of this compound particles, including their size, shape, and surface features.
Scanning Electron Microscopy (SEM) for Surface Topography and Particle Shape
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a material. It works by scanning a focused beam of electrons over a sample and detecting the secondary or backscattered electrons.
SEM images of synthesized this compound often reveal the morphology of the particles, which can range from spherical to irregular flake shapes. mdpi.comsemanticscholar.org These images can also show the degree of particle aggregation, which is a common phenomenon for nanoparticles due to their high surface energy. deswater.comsci-hub.se The particle size can also be estimated from SEM images, with studies reporting individual nanoparticle sizes in the range of 25-31 nm. mdpi.com When used in conjunction with EDX, SEM can provide both morphological and elemental information about the sample. mdpi.com
Transmission Electron Microscopy (TEM) for Nanoparticle Dimensions and Internal Structure
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is capable of revealing the internal structure of materials. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the transmitted electrons.
TEM analysis is particularly useful for determining the dimensions of this compound nanoparticles with high precision. Studies have reported the synthesis of CaO₂ nanoparticles with sizes ranging from approximately 10 to 40 nm. elsevier.esnih.govresearchgate.net TEM images can show that the nanoparticles are uniformly distributed and can reveal their shape, which is often roughly spherical. mdpi.com High-resolution TEM (HR-TEM) can even visualize the lattice fringes of the crystalline structure, providing direct evidence of the crystalline nature of the nanoparticles. elsevier.esmdpi.com The interplanar spacing measured from HR-TEM images can be correlated with XRD data to confirm the crystal structure. elsevier.es
Dynamic Light Scattering (DLS) for Hydrodynamic Size and Particle Distribution
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a non-invasive technique widely used for determining the size distribution profile of small particles in suspension. usp.orghoriba.com The principle of DLS is based on the Brownian motion of particles dispersed in a liquid. usp.org When illuminated by a laser beam, the scattered light intensity fluctuates over time due to this random motion. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. usp.org By analyzing these intensity fluctuations, the translational diffusion coefficient (D) of the particles can be determined. The hydrodynamic diameter (d.H) is then calculated using the Stokes-Einstein equation. usp.org
In the context of this compound research, DLS is instrumental in assessing the hydrodynamic size of nanoparticles and understanding their aggregation state in a liquid medium. For instance, studies have utilized DLS to measure the average hydrodynamic diameter of synthesized this compound nanoparticles. mdpi.commdpi.com
One study reported the synthesis of nanoscale this compound (nCPs) and found that the average hydrodynamic diameter, as measured by DLS, was 4.19 ± 1.00 nm for nCPs synthesized without a stabilizer and 2.33 ± 0.81 nm for those synthesized with dextran as a stabilizer. mdpi.com Coating these nanoparticles with dextran increased the average mean size to 154.70 ± 56.47 nm, confirming a successful polymer coating. mdpi.com Another research effort that used starch as a stabilizer reported an average hydrodynamic size of 47 ± 2 nm for their synthesized starch-coated this compound nanoparticles (Starch@CPnps). mdpi.com
The Polydispersity Index (PDI) is another critical parameter obtained from DLS analysis, which provides information about the broadness of the particle size distribution. PDI values lower than 0.5 are indicative of a monodispersed and stable nanoparticle suspension. mdpi.com In one study, PDI values of 0.215, 0.398, and 0.203 were reported for different formulations of this compound nanoparticles, all suggesting good aggregative stability. mdpi.com
It is important to note that DLS measures the hydrodynamic diameter, which is the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured. rsc.org This size can be larger than the physical diameter determined by other techniques like X-ray diffraction (XRD) due to the influence of the solvent layer and surface structures. rsc.org
Table 1: Hydrodynamic Size and Polydispersity Index of this compound Nanoparticles
| Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |
| nCPs (0g DEX) | 4.19 ± 1.00 | 0.215 | mdpi.com |
| nCPs (2g DEX) | 2.33 ± 0.81 | 0.398 | mdpi.com |
| Dextran-coated nCPs (2g DEX) | 154.70 ± 56.47 | 0.203 | mdpi.com |
| Starch@CPnps | 47 ± 2 | Not Reported | mdpi.com |
| CaO₂ (H₂O₂ addition rate 0.29 ml min⁻¹) | 278.02 | Not Reported | rsc.org |
| CaO₂ (H₂O₂ addition rate 0.58 ml min⁻¹) | 133.49 | Not Reported | rsc.org |
| CaO₂ (H₂O₂ addition rate 0.88 ml min⁻¹) | 134.81 | Not Reported | rsc.org |
Surface Area and Porosity Characterization
The surface area and porosity of this compound are critical parameters that influence its reactivity and release kinetics. The Brunauer–Emmett–Teller (BET) method and pore size analysis are standard techniques for these measurements.
The BET method is a widely accepted technique for determining the specific surface area of solid materials. google.com It involves the physical adsorption of a gas (typically nitrogen) on the surface of the material at cryogenic temperatures (77 K). nih.gov By measuring the amount of gas adsorbed at different partial pressures, a BET isotherm is generated, from which the specific surface area (SBET) is calculated. nih.govthno.org
Research has shown that the synthesis method and the use of stabilizers significantly impact the specific surface area of this compound. For example, nanoscale this compound (nCPs) synthesized in the presence of dextran exhibited a higher surface area (52.31 m²/g) compared to those synthesized without (41.13 m²/g). mdpi.com This was attributed to the smaller particle size of the dextran-stabilized nCPs. mdpi.com Conversely, coating these nanoparticles with dextran resulted in a decrease in surface area to 23.96 m²/g. mdpi.com
In another study, starch-stabilized this compound nanoparticles (Starch@CPnps) were found to have a specific surface area of 35.60 m²/g. mdpi.com The loading of this compound into hollow mesoporous silica (B1680970) nanoparticles (HMSNs) also demonstrated a significant reduction in surface area from 779.37 m²/g for the bare HMSNs to 69.70 m²/g after loading with CaO₂, and further down to 12.44 m²/g after subsequent polymer coating. thno.org
Pore size and volume are typically determined from the same nitrogen adsorption-desorption isotherms used for BET analysis, often employing the Barrett-Joyner-Halenda (BJH) method for calculation. nih.govthno.org These parameters provide insight into the porous structure of the material, which can affect the diffusion of reactants and products.
Studies have demonstrated a correlation between particle size, surface area, and pore characteristics. For instance, smaller this compound nanoparticles with a high surface area (52.31 m²/g) also showed a large pore size (65.13 nm) and pore volume (1.70 cm³/g). mdpi.com In contrast, commercial this compound often has a larger particle size and consequently a smaller surface area and different pore structure. mdpi.com Starch-stabilized this compound nanoparticles were reported to have a larger pore size (92.50 nm) and pore volume (1.65 cm³/g) compared to commercial counterparts. mdpi.com
The process of loading this compound into a porous support material, such as HMSNs, logically results in a decrease in pore size and volume as the pores are filled. One study documented a drop in the average pore diameter from 3.37 nm in the original HMSNs to a point where it was hardly detectable after loading with CaO₂ and applying a polymer coating. nih.gov The pore volume also decreased from 0.66 cm³/g to 0.24 cm³/g after CaO₂ loading, and to 0.06 cm³/g after coating. thno.org
Table 2: Surface Area and Porosity of Different this compound Formulations
| Sample | Specific Surface Area (SBET) (m²/g) | Pore Size (nm) | Pore Volume (cm³/g) | Reference |
| nCPs (0g DEX) | 41.13 | 63.02 | 1.31 | mdpi.com |
| nCPs (2g DEX) | 52.31 | 65.13 | 1.70 | mdpi.com |
| Dextran-coated nCPs (2g DEX) | 23.96 | 160.48 | 1.92 | mdpi.com |
| Starch@CPnps | 35.60 | 92.50 | 1.65 | mdpi.com |
| HMSNs | 779.37 | 3.37 | 0.66 | nih.govthno.org |
| CaO₂@HMSNs | 69.70 | Significantly Dropped | 0.24 | nih.govthno.org |
| CaO₂@HMSNs-PAA | 12.44 | Hardly Detectable | 0.06 | nih.govthno.org |
Thermal Decomposition and Purity Assessment
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. slideshare.net It is a valuable tool for studying the thermal stability and decomposition of this compound. nasa.gov The resulting TGA curve provides information about decomposition temperatures, the presence of hydrated water, and the purity of the material. nasa.govscience.gov
TGA studies on this compound octahydrate (CaO₂·8H₂O) have shown that it readily loses its water of hydration. nasa.gov The decomposition of anhydrous CaO₂ to calcium oxide (CaO) and oxygen typically begins at higher temperatures. TGA analysis has indicated that anhydrous CaO₂ starts to decompose rapidly at about 400°C. nasa.gov
In the analysis of synthesized this compound nanoparticles, TGA is used to determine the purity or content of CaO₂ in the final product. For starch-stabilized this compound nanoparticles, TGA results showed that the average content of this compound was 72.3%. mdpi.com This is consistent with the purity of some commercial this compound products, which is approximately 65–75%. mdpi.com
When this compound is coated with polymers, TGA can quantify the amount of coating. For polyethylene glycol (PEG)-coated CaO₂ particles, TGA curves showed distinct weight loss steps corresponding to the removal of adsorbed water, decomposition of the PEG coating, and finally, the decomposition of CaO₂. rsc.org For instance, in one sample, a weight loss peak between 356 and 395 °C was attributed to the decomposition of the PEG coating before the sharp weight loss from CaO₂ decomposition. rsc.org
Advanced Analytical Quantification
Beyond the characterization of physical properties, the accurate quantification of this compound and its decomposition products, such as hydrogen peroxide (H₂O₂), is crucial. capes.gov.br Various analytical methods are employed for this purpose.
A common method for determining the purity of this compound in a sample is through permanganate (B83412) titration. researchgate.net In this redox titration, the sample is dissolved in an acidic solution, and the resulting hydrogen peroxide is titrated with a standardized potassium permanganate (KMnO₄) solution. researchgate.netnih.gov
For the quantification of hydrogen peroxide released from this compound in aqueous solutions, spectrophotometric methods are often used. researchgate.net One such method involves the use of a titanium(IV) oxysulfate (TiOSO₄) reagent, which reacts with H₂O₂ to form a yellow-orange complex that can be measured colorimetrically. researchgate.net Other advanced techniques for peroxide determination include high-performance liquid chromatography (HPLC), chemiluminescence, and various electrochemical methods. researchgate.net
The analysis of elemental composition can be performed using techniques like X-ray fluorescence (XRF). This can be particularly useful for detecting the presence of calcium in a sample, which, in conjunction with other methods, can help confirm the presence of this compound. google.com
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Concentration
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique utilized in this compound research for the precise determination of elemental concentrations, including calcium itself, as well as trace elemental impurities. spectroscopyonline.comnih.gov The method is capable of detecting elements at levels as low as parts per trillion. bibliotekanauki.pl In the context of this compound studies, ICP-MS is instrumental in quantifying the amount of this compound loaded into carrier systems, such as nanoparticles, and in assessing the purity of the compound. thno.org
The fundamental principle of ICP-MS involves introducing a sample, typically in a liquid form, into a high-temperature argon plasma (up to 10,000 K). postnova.com This process atomizes the sample and then ionizes the resulting atoms. postnova.com These ions are subsequently passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly specific and quantitative elemental analysis. nih.gov For solid samples like this compound, a digestion step using acids is required to bring the material into solution before analysis. thermofisher.comnih.gov
A significant challenge in the analysis of calcium is the isobaric interference from argon-40 (⁴⁰Ar⁺), the most abundant isotope of the plasma gas, which has the same mass as the most abundant calcium isotope (⁴⁰Ca⁺). thermofisher.comnih.gov To overcome this, researchers typically measure a less abundant isotope, such as calcium-44 (B576482) (⁴⁴Ca). thermofisher.com Alternatively, advanced ICP-MS systems may use a collision/reaction cell with gases like hydrogen or oxygen to remove the interfering argon ions. thermofisher.comnih.gov
In research involving nanomedicine, ICP-MS is employed to determine the loading efficiency of this compound into nanocarriers. For instance, in one study, the amount of this compound (CaO₂) incorporated into hollow mesoporous silica nanoparticles was quantified by measuring the calcium concentration in the supernatant after encapsulation. thno.org The difference between the initial amount of calcium and the amount remaining in the supernatant allows for the calculation of the loaded quantity. thno.org
Detailed Research Findings
Research has demonstrated the utility of ICP-MS for quantifying the loading capacity of CaO₂ in different nanoparticle formulations. The results indicated that the loading capacity could be precisely determined by measuring the Ca concentration.
| Nanoparticle Formulation | CaO₂ Loading Capacity (w/w %) |
|---|---|
| CaO₂@HMSNs | 26.03% |
| CaO₂@HMSNs-PAA | 20.34% |
The data in Table 1 illustrates how ICP-MS is used to provide quantitative data on the composition of complex formulations containing this compound. The technique's high sensitivity and wide linear dynamic range allow for the analysis of elements from very low to high concentrations. spectroscopyonline.com Sample preparation, such as microwave digestion in a mixture of acids like nitric acid and hydrogen peroxide, is a critical step to ensure the complete dissolution of the sample matrix for accurate analysis. bibliotekanauki.plresearchgate.net The validation of the ICP-MS method is crucial and typically involves assessing parameters such as accuracy, precision, and repeatability to ensure the data is reliable for determining elemental impurities or major component concentrations. spectroscopyonline.comresearchgate.net
Mechanistic Studies of Calcium Peroxide Decomposition and Reactive Species Generation
Hydrolytic Decomposition and Release Kinetics
Calcium peroxide (CaO2) is a solid peroxy compound recognized for its capacity to generate hydrogen peroxide (H2O2) and molecular oxygen (O2) upon contact with water. nih.govdaneshyari.comresearchgate.net Its decomposition in an aqueous environment is a complex process governed by several competing reactions and environmental factors. Unlike the simple dissolution of many salts, the hydrolysis of this compound involves chemical transformations that lead to the release of reactive oxygen species.
When suspended in water, this compound decomposes, leading to the formation of calcium hydroxide (B78521), which can increase the pH of the solution. nih.govresearchgate.net This alteration in pH is a critical factor that, in turn, influences the subsequent decomposition pathways and the relative yields of hydrogen peroxide and oxygen. nih.govdaneshyari.com
The fundamental reactions governing the decomposition can be summarized as follows:
Equation 1: Hydrogen Peroxide Release CaO₂ + 2H₂O → Ca(OH)₂ + H₂O₂ nih.govresearchgate.net
Equation 2: Oxygen Release 2CaO₂ + 2H₂O → 2Ca(OH)₂ + O₂ nih.gov
These two pathways represent a parallel reaction system where a competitive relationship exists between the generation of H2O2 and the direct evolution of O2. daneshyari.com
The release of hydrogen peroxide from this compound is a key feature of its reactivity in aqueous solutions. Studies have shown that H₂O₂ is generated directly from the dissolution and hydrolysis of CaO₂. daneshyari.com The process involves the reaction of the peroxide ion (O₂²⁻), released from the CaO₂ particle surface, with protons (H⁺) from water to form H₂O₂. nih.gov
The kinetics of this release have been characterized as following a pseudo-zero-order pattern. daneshyari.comnih.gov This indicates that the rate of H₂O₂ release is relatively constant over time, as long as sufficient solid this compound is present. This behavior is attributed to the poor solubility of CaO₂, which makes the dissolution rate the controlling factor for H₂O₂ release. nih.gov This slow, sustained release is a significant advantage over the direct application of liquid H₂O₂, which is highly unstable. daneshyari.com
In addition to releasing hydrogen peroxide, this compound can also decompose to directly evolve molecular oxygen. Research has established that O₂ can be released directly from the dissolution of CaO₂ without H₂O₂ acting as an essential intermediate. daneshyari.com This direct pathway competes with the H₂O₂ release pathway. daneshyari.comresearchgate.net
The kinetics of oxygen evolution from this compound decomposition follow a pseudo-first-order pattern. daneshyari.comnih.gov This implies that the rate of O₂ release is proportional to the concentration of the remaining undissolved this compound.
The primary reaction for direct oxygen evolution is: 2CaO₂ + 2H₂O → 2Ca(OH)₂ + O₂ nih.gov
The balance between this pathway and the H₂O₂ generation pathway is heavily influenced by environmental conditions such as pH and temperature. daneshyari.com
The decomposition kinetics of this compound are highly sensitive to environmental parameters, which dictate the rates and final yields of both hydrogen peroxide and oxygen.
pH: The pH of the aqueous solution is a critical factor. Acidic conditions favor the production of H₂O₂. nih.govdaneshyari.com A lower pH provides more protons (H⁺) to react with the peroxide ions (O₂²⁻) released from the CaO₂ surface, thereby enhancing the rate of H₂O₂ generation. nih.gov Conversely, an increase in pH, or alkaline conditions, decreases the H₂O₂ yield and favors the direct evolution of O₂. nih.govdaneshyari.com The production of calcium hydroxide during hydrolysis naturally drives the pH up, which can reduce H₂O₂ production over time. researchgate.net The stability of H₂O₂ itself is also pH-dependent, with decomposition increasing under alkaline conditions. reddit.com
The combined effects of pH and temperature on CaO₂ decomposition are summarized in the table below.
| Parameter | Effect on H₂O₂ Release Rate | Effect on O₂ Release Rate | Effect on H₂O₂ Final Yield | Effect on O₂ Final Yield |
| Decreasing pH (Acidic) | Increase nih.govdaneshyari.com | Increase daneshyari.com | Increase nih.gov | Decrease daneshyari.com |
| Increasing pH (Alkaline) | Decrease nih.govdaneshyari.com | Increase daneshyari.com | Decrease daneshyari.com | Increase daneshyari.com |
| Increasing Temperature | Increase daneshyari.com | Increase daneshyari.com | Decrease daneshyari.com | Increase daneshyari.com |
| Decreasing Temperature | Decrease nih.gov | Decrease nih.gov | Increase nih.gov | Decrease nih.gov |
This table summarizes the general trends observed in the decomposition of this compound under varying environmental conditions.
The physical properties of this compound particles, such as their size and surface chemistry, play a crucial role in controlling the release kinetics of H₂O₂ and O₂.
Particle Size: The particle size of CaO₂ has a direct impact on its decomposition rate due to the surface area-to-volume ratio. Nanoscale this compound (nCP) particles possess a much higher surface area compared to their microscopic counterparts. mdpi.com This increased surface area leads to a more rapid rate of hydrolysis and a faster release of oxygen and hydrogen peroxide. mdpi.com For instance, studies have shown that decreasing the crystallite size of CaO₂ from 111 nm to 37 nm can be achieved by controlling synthesis conditions, which in turn enhances its reactivity. rsc.orgrsc.org While this rapid release can be advantageous for some applications, it can also lead to hyperoxic conditions and an undesirably fast depletion of the peroxide. mdpi.com
| Particle Type | Average Size | Surface Area | Release Characteristics |
| nCP (no stabilizer) | 4.19 ± 1.00 nm | 41.13 m²/g | Rapid hydrolysis and burst release mdpi.com |
| nCP (with dextran (B179266) stabilizer) | 2.33 ± 0.81 nm | 52.31 m²/g | High surface area, rapid reaction mdpi.com |
| Dextran-coated nCPs | 154.70 ± 56.47 nm | Lower | Slow, controlled release for long-term efficacy mdpi.com |
This table illustrates the relationship between particle size, surface area, and release behavior of different this compound nanoparticle formulations.
Surface Modification: To mitigate the burst release from nanoparticles and achieve a more controlled, sustained generation of reactive species, surface modification techniques are employed. Coating the CaO₂ particles with polymers is a common strategy. mdpi.com Materials such as dextran, polyethylene (B3416737) glycol (PEG), and polyvinylpyrrolidone (B124986) (PVP) have been used to create a shell around the nCP core. nih.govmdpi.comrsc.org This coating acts as a diffusion barrier, slowing the ingress of water and moderating the release of H₂O₂. nih.gov Studies have shown that increasing the concentration of the coating material can increase the longevity of H₂O₂ release, although it may slightly decrease the total amount produced. nih.gov This approach allows for the tailoring of release profiles to ensure long-term efficacy. mdpi.com
Generation and Reactivity of Reactive Oxygen Species (ROS)
Beyond the direct release of H₂O₂ and O₂, the decomposition of this compound can lead to the formation of other highly reactive oxygen species (ROS). nih.govresearchgate.net These species, particularly hydroxyl radicals, are powerful oxidants that play a central role in many of the applications of this compound. nih.gov
Hydroxyl radicals (•OH) are among the most powerful oxidizing agents known and can react non-selectively with a wide range of organic and inorganic compounds. wikipedia.orgmdpi.com The generation of •OH from this compound systems is typically achieved through a Fenton-like reaction, which involves the interaction of the released hydrogen peroxide with a transition metal catalyst, most commonly ferrous iron (Fe(II)). nih.govnih.gov
The process can be described in two main steps:
H₂O₂ Release: this compound first hydrolyzes to release hydrogen peroxide into the solution. CaO₂ + 2H₂O → Ca(OH)₂ + H₂O₂ nih.gov
Fenton-like Reaction: The released H₂O₂ then reacts with Fe(II) to generate hydroxyl radicals. Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ mdpi.comnih.gov
Both CaO₂ and Fe(II) are crucial for the generation of •OH; in the absence of either component, radical formation is negligible. nih.gov The slow and continuous release of H₂O₂ from CaO₂ makes it an effective and stable source for driving the Fenton reaction, overcoming the limitations associated with the rapid decomposition of liquid H₂O₂. nih.gov
The role of the hydroxyl radical is primarily that of a potent oxidant. Due to its high reactivity and short half-life (approximately 10⁻⁹ seconds), it can damage virtually all types of macromolecules. wikipedia.org This destructive capability is harnessed in environmental remediation to degrade persistent organic pollutants into less harmful substances like carbon dioxide and water. nih.gov The generation of •OH and other ROS like superoxide (B77818) radicals (.O₂⁻) on the surface of CaO₂ has been confirmed through various analytical techniques, including chemiluminescence. nih.gov
Detection and Significance of Singlet Oxygen (¹O₂)
Singlet oxygen (¹O₂) is a non-radical reactive oxygen species (ROS) that plays a significant role in the oxidative processes involving this compound. Its detection is crucial for understanding the complete mechanistic picture of CaO₂-based advanced oxidation processes (AOPs). One of the primary methods for its detection is through electron paramagnetic resonance (EPR) spectroscopy, which has successfully identified ¹O₂ in systems where nano-calcium peroxide is activated by pyrite (B73398). acs.org
The generation of singlet oxygen can occur in various CaO₂-based systems, including Fenton-like processes. nih.gov Its significance lies in its high reactivity towards electron-rich organic molecules, contributing to the degradation of persistent pollutants. In synergistic systems, such as the combination of plasma and this compound for the degradation of tetracycline (B611298), singlet oxygen has been identified as one of the dominant reactive species responsible for the breakdown of the organic compound. mdpi.com The role of ¹O₂ as a key oxidant has been confirmed through radical quenching experiments in these complex systems. mdpi.com
Detection can also be achieved through chemical probes and spectral analysis. For instance, chemiluminescence methods, which are highly sensitive, can be employed to detect the characteristic light emission from singlet oxygen, either directly or through energy transfer to a fluorescent molecule. researchgate.net The phosphorescence of ¹O₂ at approximately 1270 nm is its unique spectral fingerprint, and while challenging to measure, it provides unequivocal proof of its presence. mdpi.com
Superoxide Radicals (O₂•−) and Other Oxidizing Intermediates
Alongside hydroxyl radicals, superoxide radical anions (O₂•⁻) are frequently reported as one of the main reactive oxygen species generated in this compound-based systems, particularly in the CaO₂/Fe(II) Fenton process. nih.gov The presence of superoxide radicals has been confirmed through various analytical techniques, including chemiluminescence and the use of specific scavengers. nih.gov Studies have suggested that superoxide radicals can exist on the surface of solid this compound. nih.gov
The generation pathways of these radicals in the CaO₂/Fe(II) system have been elucidated, confirming that while hydroxyl radicals are often the primary oxidant, superoxide radicals contribute significantly to the degradation process. nih.gov The interplay between hydroxyl radicals, superoxide radicals, and other potential intermediates like hydroperoxyl radicals (HO₂•) and hydroperoxide anions (HO₂⁻) creates a complex oxidative environment capable of degrading a wide range of organic pollutants. nih.gov
| Reactive Oxygen Species (ROS) | Typical System of Generation with CaO₂ | Significance |
| **Singlet Oxygen (¹O₂) ** | Plasma/CaO₂; Pyrite-activated CaO₂; Fenton-like systems | Potent, non-radical oxidant; attacks electron-rich pollutants. |
| Superoxide Radical (O₂•⁻) | CaO₂/Fe(II) Fenton systems | Reduces Fe³⁺ to Fe²⁺, accelerating the Fenton cycle; contributes to degradation pathways. |
| Hydroxyl Radical (•OH) | CaO₂/Fe(II) Fenton systems; Photocatalysis/CaO₂ | Extremely powerful, non-selective oxidant; primary driver of degradation in many AOPs. |
Catalytic Activation Mechanisms of this compound
Iron-Based Fenton and Fenton-like Reaction Systems
This compound is widely utilized as a solid, stable, and slow-release source of hydrogen peroxide (H₂O₂) for iron-based Fenton and Fenton-like reactions. nih.govresearchgate.net This circumvents the challenges associated with the transport and rapid decomposition of liquid H₂O₂. nih.gov When introduced into an aqueous environment, CaO₂ gradually dissolves to produce H₂O₂, which then reacts with a ferrous iron (Fe²⁺) catalyst to generate highly reactive hydroxyl radicals (•OH), the primary oxidizing agent in the classic Fenton reaction. nih.gov
H₂O₂ Release: CaO₂ + 2H₂O → Ca(OH)₂ + H₂O₂
Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
A key advantage of using CaO₂ is its ability to facilitate a Fenton-like reaction at a neutral pH, which is a significant limitation for traditional Fenton chemistry that requires acidic conditions (pH < 3). mdpi.comgoogle.com This is often achieved by using a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to keep iron soluble at higher pH values. google.com In such systems, CaO₂ provides a sustained release of H₂O₂, leading to the effective degradation of recalcitrant organic compounds like 2,4-dichlorophenol. google.com
Synergistic Activation with External Stimuli (e.g., Ozonation, Plasma, Photocatalysis, Pyrite)
The oxidative power of this compound can be significantly enhanced through synergistic activation with various external stimuli, leading to more efficient and rapid pollutant degradation.
Ozonation: Combining ozonation with this compound has proven to be an effective method for removing pollutants like phenol (B47542) and reactive dyes from wastewater. researchgate.netresearchgate.net The alkaline environment created by the dissolution of CaO₂ can facilitate the decomposition of ozone (O₃), leading to the formation of additional hydroxyl radicals, thereby amplifying the oxidative capacity of the system. mdpi.com
Plasma: A plasma-coupled CaO₂ system demonstrates remarkable synergistic effects. Plasma technology generates a variety of its own reactive species (e.g., •OH, O₃), while also enhancing the generation of radicals from the H₂O₂ released by CaO₂. mdpi.com This combination has been shown to be highly effective for the simultaneous degradation of organic pollutants and removal of phosphorus, achieving significantly higher degradation rates than plasma alone. mdpi.comresearchgate.net
Photocatalysis: The activation of this compound with a light source, such as a mercury lamp, can generate potent active substances for water treatment. google.com The ultraviolet (UV) light catalyzes the decomposition of the H₂O₂ released from CaO₂, producing a high yield of hydroxyl radicals. google.com This photo-activated system offers a faster and broader range of pollutant degradation compared to using photocatalysis or CaO₂ oxidation alone. google.comresearchgate.net
Pyrite: Natural minerals like pyrite (FeS₂) can act as effective activators for this compound. Pyrite serves as a source of ferrous iron (Fe²⁺), which leaches into the solution and initiates a heterogeneous Fenton-like reaction. acs.org The system is further enhanced by the role of reductive sulfur species in the Fe²⁺/Fe³⁺ cycle. This synergistic approach has been successfully applied to degrade challenging pollutants like naphthalene (B1677914) over a wide pH range. acs.org
| Activation Method | Mechanism of Synergy | Target Pollutants |
| Ozonation | CaO₂ creates an alkaline condition promoting O₃ decomposition into •OH. | Phenol, Reactive Dyes. researchgate.netresearchgate.net |
| Plasma | Plasma enhances •OH generation from CaO₂-derived H₂O₂; CaO₂ facilitates O₃ conversion. | Tetracycline, Organics. mdpi.com |
| Photocatalysis | UV light catalyzes the cleavage of H₂O₂ from CaO₂ into •OH radicals. | General Organic Pollutants. google.comresearchgate.net |
| **Pyrite (FeS₂) ** | Pyrite provides a source of Fe²⁺ to initiate a Fenton-like reaction. | Naphthalene, Diethyl Phthalate. acs.org |
Computational and Theoretical Investigations of this compound Reactivity
Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediate Structures
Density Functional Theory (DFT) has become an invaluable tool for elucidating the complex reaction mechanisms involving this compound, particularly the subsequent reactions of the hydrogen peroxide it generates. While direct DFT studies on the dissolution of CaO₂ are less common, extensive research has focused on the Fenton reaction, which is the core of many CaO₂ activation systems.
DFT calculations have been used to investigate the entire reaction cycle of H₂O₂ decomposition catalyzed by an iron catalyst. ichem.md These studies provide critical insights into the energetics and structures of transient species that are difficult or impossible to observe experimentally due to their extremely short lifetimes. researchgate.net For instance, theoretical calculations have explored the O-O bond cleavage of H₂O₂ when coordinated with an Fe²⁺ ion. Some studies suggest this step does not produce a free hydroxyl radical but rather a highly reactive ferryl-oxo intermediate ([FeIV=O]²⁺) or a complex with "trapped" •OH radicals, with a calculated energy barrier of approximately 15 kcal/mol. ichem.mdresearchgate.net
These computational models help to resolve long-standing debates about the nature of the primary oxidizing species in Fenton systems—whether it is a free hydroxyl radical or a high-valent iron species. researchgate.net Furthermore, DFT has been employed to map the reaction pathways for the degradation of specific pollutants. In a plasma/CaO₂ system, DFT calculations were used to clarify two distinct degradation pathways for tetracycline, supporting the experimental identification of intermediate products. mdpi.com By calculating the energy of frontier molecular orbitals, DFT can also help identify the photochemical pathways of ROS production, providing a molecular-level understanding of the oxidative processes. rsc.org
Ab Initio Random Structure Searching (AIRSS) for Structural Stability and Phase Transitions under Pressure
Computational methods, particularly Ab Initio Random Structure Searching (AIRSS), have been instrumental in exploring the structural landscape of this compound (CaO₂) under a wide range of pressures. researchgate.netarxiv.orgscispace.com This approach, which involves generating random crystal structures and relaxing them to a local energy minimum using first-principles calculations like Density Functional Theory (DFT), has successfully predicted new, stable phases of CaO₂ at high pressures. cam.ac.ukpsi-k.netnih.gov
Research employing AIRSS has investigated the structures of this compound in a pressure range of 0 to 200 Gigapascals (GPa). researchgate.netarxiv.orgrsc.org These computational studies have provided significant insights into the material's stability and phase transitions under extreme conditions.
Detailed Research Findings:
At ambient pressure (0 GPa), AIRSS calculations revealed that several CaO₂ structures possess very similar enthalpies. researchgate.netarxiv.orgscispace.com This suggests that the ground-state structure is highly dependent on the specific exchange-correlation functional used in the DFT calculations, making a definitive experimental assignment challenging. rsc.orgrsc.orgucl.ac.uk
As pressure increases, new stable crystalline phases of this compound are predicted to emerge. The AIRSS method has identified stable structures with C2/c, I4/mcm, and P2₁/c symmetries at pressures below 40 GPa. researchgate.netarxiv.orgrsc.org Crucially, these high-pressure phases are calculated to be thermodynamically stable against decomposition into their constituent elements, calcium oxide (CaO) and oxygen (O₂). researchgate.netscispace.com
The stability of CaO₂ relative to decomposition into CaO and O₂ is shown to increase with pressure. arxiv.orgscispace.com This stability reaches a peak at approximately 65 GPa, which coincides with the B1-B2 phase transition of calcium oxide. researchgate.netscispace.comrsc.org Further investigations using phonon calculations within the quasiharmonic approximation have confirmed the dynamical stability of these predicted phases. researchgate.netrsc.org The lack of imaginary phonon frequencies in the calculated band structures indicates that these structures are true local minima on the potential energy surface. scispace.comucl.ac.uk
These calculations have been used to construct a pressure-temperature (P-T) phase diagram for CaO₂, which predicts at least five new stable phases within the ranges of 0–60 GPa and 0–600 K. researchgate.netarxiv.orgscispace.com Among the newly discovered structures, a phase with P2₁/c symmetry (referred to as P2₁/c-L) is predicted to become the most stable phase at pressures above 40 GPa and to remain so up to at least 200 GPa. rsc.org
The table below summarizes the key predicted phases of this compound at various pressures as identified by AIRSS and DFT calculations.
Predicted Stable Phases of this compound Under Pressure
| Pressure Range (GPa) | Dominant Stable Phase Symmetry | Notes |
|---|---|---|
| 0 | Multiple phases with similar enthalpy (e.g., I4/mmm, Pa3) | Ground state is dependent on the computational functional used. researchgate.netrsc.org |
| < 40 | C2/c, I4/mcm | New stable phases emerge as pressure increases. arxiv.orgrsc.org |
Environmental Remediation Applications and Associated Mechanisms
Water Treatment Technologies Utilizing Calcium Peroxide
The application of this compound in water treatment technologies is expanding, owing to its effectiveness in breaking down a wide array of organic and inorganic contaminants. capes.gov.brnih.govresearchgate.nethepure.com The primary remedial action of this compound is attributed to its gradual decomposition, which releases hydrogen peroxide that subsequently generates powerful hydroxyl radicals. hepure.com
Degradation of Organic Micropollutants in Aqueous Systems
This compound has proven to be highly effective in the degradation of persistent organic micropollutants found in aqueous environments. capes.gov.brnih.govresearchgate.net
The degradation of industrial pollutants such as dyes, chlorinated hydrocarbons, and petroleum hydrocarbons by this compound is primarily driven by the generation of highly reactive hydroxyl radicals (•OH). capes.gov.brnih.govresearchgate.net this compound reacts with water to slowly produce hydrogen peroxide (H2O2), which can then be activated to form these potent, non-selective oxidizing agents capable of breaking down complex organic molecules. researchgate.netiwaponline.comrsc.org
For instance, the degradation of chlorinated hydrocarbons like 1,2-dichloroethane (B1671644) (1,2-DCA) is significantly enhanced when this compound is activated by Fe(III). iwaponline.com This system leads to the formation of both hydroxyl radicals and superoxide (B77818) radicals (O2−•), which are key to the degradation process, achieving substantial removal of the contaminant. iwaponline.com Similarly, research has shown that trichloroethene (TCE) can be effectively degraded by Fe(III)-activated this compound, especially in the presence of citric acid, which enhances the generation of hydroxyl radicals. nih.gov The process results in the complete mineralization of TCE through a dechlorination process. nih.gov
In the case of petroleum hydrocarbons, this compound serves as a slow-release oxygen source, which is often the limiting factor in the in-situ bioremediation of these contaminants. hepure.comterrasystems.nethepure.com This enhanced oxygen supply stimulates the activity of aerobic microorganisms that break down hydrocarbons into carbon dioxide and water. hepure.comterrasystems.net Studies have demonstrated the effectiveness of this compound in remediating soils and groundwater contaminated with petroleum products like BTEX (benzene, toluene, ethylbenzene, and xylene). hepure.comterrasystems.netfrontiersin.org
This compound has shown considerable promise in the removal of emerging contaminants from water, including antibiotics and endocrine disruptors. The primary degradation mechanism involves oxidation by hydroxyl radicals generated from the this compound system.
For example, a Fenton-like process using dextran-coated this compound nanoparticles has been optimized for the degradation of the antibiotic doxycycline (B596269). acs.orgnih.govresearchgate.net This system, enhanced with Fe(II) and oxalic acid, achieved a 90% removal of doxycycline, with hydroxyl radicals identified as the primary reactive species responsible for the degradation. acs.orgnih.govresearchgate.net The degradation of another antibiotic, tetracycline (B611298), is also effectively achieved through similar advanced oxidation processes involving this compound.
The endocrine disruptor Bisphenol A (BPA), an industrial chemical used in the production of polycarbonates and epoxy resins, can also be efficiently removed from water using this compound. umweltprobenbank.de The oxidative power of the hydroxyl radicals generated breaks down the complex structure of BPA.
Table 1: Removal Efficiency of Emerging Contaminants using this compound
| Contaminant | System | Removal Efficiency | Reference |
| Doxycycline | Dextran-coated this compound Nanoparticles / Fe(II) / Oxalic Acid | 90% | acs.orgnih.govresearchgate.net |
The remediation of persistent organic acids can be made more effective through a combined approach of adsorption and oxidation using this compound. In this method, the organic acid molecules are first adsorbed onto a carrier material that is integrated with this compound. This pre-concentration step brings the pollutant into close contact with the source of the oxidizing agents, thereby improving the degradation efficiency.
One such persistent organic pollutant is perfluorooctanoic acid (PFOA), a fluorosurfactant used in various industrial applications. nih.govumweltprobenbank.de While direct degradation of PFOA is challenging, composite materials incorporating this compound can enhance its removal. The adsorbent matrix captures the PFOA molecules, and the subsequent slow release of reactive oxygen species from the this compound facilitates their degradation.
Removal of Inorganic Contaminants from Water Bodies
This compound is also a valuable tool for the removal of inorganic contaminants, particularly heavy metals, from aqueous environments. capes.gov.brnih.govresearchgate.net
The removal of heavy metals like arsenic is facilitated by the oxidative and precipitative properties of this compound. capes.gov.brnih.govresearchgate.net When introduced into water, this compound slowly decomposes, increasing the pH and dissolved oxygen levels. This change in water chemistry promotes the oxidation of more toxic and mobile forms of heavy metals to their less toxic and less soluble states. For example, arsenite (As(III)) can be oxidized to arsenate (As(V)).
Furthermore, the calcium ions (Ca2+) released during the dissolution of this compound can react with the oxidized heavy metals to form insoluble precipitates. In the case of arsenic, this can lead to the formation of calcium arsenate, which effectively immobilizes the arsenic. capes.gov.br Additionally, heavy metals can be co-precipitated with calcium carbonate, which may form as a byproduct, further enhancing their removal from the water column. nih.gov
Phosphorus and Nitrogen Removal Mechanisms
This compound facilitates the removal of phosphorus and nitrogen from water through distinct chemical and biological pathways. The primary mechanism for phosphorus removal is chemical precipitation. When introduced into water, this compound dissolves and releases calcium ions (Ca²⁺). mdpi.comiwaponline.com These ions react with phosphate (B84403) (PO₄³⁻) to form stable, insoluble calcium phosphate precipitates, such as hydroxyapatite, effectively removing phosphorus from the water column. iwaponline.commdpi.com The efficiency of this process is influenced by pH, with weakly alkaline conditions, often created by the dissolution of this compound itself, being favorable for precipitation. mdpi.comiwaponline.com Excessive alkalinity, however, can inhibit the release of Ca²⁺ and reduce the effectiveness of phosphorus removal. mdpi.com Studies have shown that the addition of this compound can transform phosphorus in sediment into a more stable calcium-bound form (Ca-P), reducing its potential for release back into the water. mdpi.com
Nitrogen removal is a more indirect process, primarily driven by the oxygen released from this compound. The sustained increase in dissolved oxygen promotes aerobic conditions, which are essential for nitrification—the biological oxidation of ammonia (B1221849) (NH₄⁺) to nitrate (B79036) (NO₃⁻) by nitrifying bacteria like Nitrospirae. researchgate.netd-nb.info Subsequently, the promotion of denitrifying bacteria, such as Dechloromonas, Acinetobacter, and Flavobacterium, can enhance denitrification, where nitrate is converted into nitrogen gas (N₂), completing the removal process. mdpi.com While this compound addition can lead to the inhibition of ammonia in the water column, it can also cause an initial increase in nitrate concentrations due to the promotion of oxic conditions. d-nb.infoiwaponline.com
| Nutrient | Primary Removal Mechanism | Key Processes | Influencing Factors |
|---|---|---|---|
| Phosphorus (P) | Chemical Precipitation | Reaction of Ca²⁺ ions with phosphate (PO₄³⁻) to form insoluble calcium phosphate. mdpi.com | Favorable in weakly alkaline pH; inhibited by strong alkalinity. mdpi.com |
| Nitrogen (N) | Biologically-Mediated | 1. Aerobic nitrification (Ammonia → Nitrate) supported by oxygen release. researchgate.netd-nb.info 2. Subsequent denitrification (Nitrate → N₂ gas) by specific bacteria. mdpi.com | Dependent on the presence and activity of nitrifying and denitrifying microbial communities. mdpi.comresearchgate.net |
Enhancement of Dissolved Oxygen Levels for Aquatic Ecosystem Restoration
A fundamental application of this compound in aquatic restoration is its ability to act as a slow-release oxygen source. tandfonline.com When it comes into contact with water, this compound gradually decomposes, releasing molecular oxygen over a prolonged period, which can last for several months. ca.govresearchgate.net This slow and sustained release is a significant advantage as it effectively increases dissolved oxygen (DO) concentrations in the water column and sediment without the rapid degassing that can occur with other oxidants. researchgate.nettandfonline.comresearchgate.net
The reaction with water also produces hydrogen peroxide (H₂O₂) as an intermediate, which further decomposes to release additional oxygen. researchgate.net This sustained oxygenation is crucial for mitigating hypoxic (low oxygen) and anoxic (no oxygen) conditions that are detrimental to aquatic life. researchgate.nettandfonline.com By providing a steady supply of oxygen, this compound helps re-establish aerobic conditions, which are essential for the survival of fish and other aquatic organisms and for the functioning of healthy aerobic microbial communities. d-nb.inforesearchgate.net
Remediation of Eutrophic and Anoxic Water Bodies
This compound is an effective agent for remediating eutrophic and anoxic water bodies. researchgate.netthefishsite.com Eutrophication, driven by excessive nutrient loading (phosphorus and nitrogen), leads to algal blooms, which upon decay, consume vast amounts of oxygen, creating anoxic conditions. au.dkau.dk These conditions promote the release of pollutants from sediments and the formation of black, odorous water. researchgate.netresearchgate.net
Soil and Groundwater Remediation Strategies Employing this compound
In-Situ Chemical Oxidation (ISCO) for Contaminant Transformation
In-situ chemical oxidation (ISCO) is a remediation technology that involves injecting chemical oxidants into the subsurface to transform contaminants into less harmful substances like carbon dioxide and water. enviro.wikicrccare.com this compound is recognized as a viable oxidant for ISCO applications, particularly for treating soil and groundwater contaminated with petroleum hydrocarbons and certain pesticides. enviro.wikihepure.com
As a solid compound, this compound can be applied directly by mixing it with contaminated soil or by injecting it as a slurry. hepure.com It can participate in the direct chemical oxidation of certain organic compounds. hepure.com The combination of this compound with other reagents, like sodium persulfate, can create a dual-action mechanism, providing strong chemical oxidation in the short term and a long-term supply of electron acceptors for subsequent biological processes. envirotecnics.com This makes it a component in strategies for treating a wide range of contaminants, including BTEX (benzene, toluene, ethylbenzene, and xylene), polycyclic aromatic hydrocarbons (PAHs), and some chlorinated compounds. envirotecnics.com
Enhanced Bioremediation via Sustained Oxygen Supply
This compound is widely used to enhance the in-situ bioremediation of contaminated soil and groundwater. ca.govatamanchemicals.com This process relies on stimulating indigenous aerobic microorganisms to degrade contaminants. frtr.gov Oxygen is often the most significant limiting factor for the natural aerobic breakdown of petroleum hydrocarbons. hepure.com
This compound's low solubility and slow decomposition in water provide a sustained release of oxygen for up to a year, creating favorable aerobic conditions for microbial activity. ca.govevonik.com This prolonged oxygen supply allows aerobic bacteria to use organic contaminants as an energy source, breaking them down into carbon dioxide and water. ca.govhepure.com The technology is effective for remediating sites contaminated with petroleum hydrocarbons (BTEX, TPH) and fuel oxygenates. evonik.comterrasystems.net This method is considered a cost-effective tool for enhancing the rate and extent of contaminant removal in the subsurface. ca.gov
The addition of this compound to soil and water significantly alters the microbial community, shifting it from anaerobic to aerobic dominance. researchgate.net This change is fundamental to its effectiveness in bioremediation. Studies have shown that the application of this compound increases the relative abundance of aerobic bacteria while decreasing the population of anaerobic bacteria. researchgate.neticm.edu.pl
| Effect | Description | Specific Microbial Groups Affected |
|---|---|---|
| Community Shift | Promotes a shift from anaerobic to aerobic-dominant microbial communities. researchgate.net | Increase in aerobic bacteria; decrease in anaerobic bacteria. researchgate.neticm.edu.pl |
| Enhanced Metabolic Activity | Increased oxygen availability stimulates higher respiration rates and metabolic activity. researchgate.net | General increase in mineralization bacteria. mdpi.comrepec.org |
| Promotion of Functional Bacteria | Encourages the growth of specific bacteria involved in nutrient cycling and contaminant degradation. researchgate.netd-nb.info | Increase in Nitrospirae (nitrification) and denitrifying bacteria like Dechloromonas and Acinetobacter. mdpi.comresearchgate.net |
Mitigation of Methane (B114726) Emissions in Agricultural Soil Systems
This compound is a promising tool for mitigating methane (CH₄) emissions from agricultural soils, especially in flooded environments like rice paddies, which are significant sources of this potent greenhouse gas. mdpi.comrepec.org The application of this compound has been shown to significantly reduce CH₄ emissions without adversely affecting crop yields. mdpi.comrepec.org
In field experiments conducted in paddy fields, the application of this compound resulted in an average CH₄ emission reduction of 19%. mdpi.comrepec.org This effect was observed in both conventional fields using only chemical fertilizers and in fields where green manure, such as milk vetch, was incorporated. mdpi.comrepec.org While green manure can increase rice yields, it also tends to significantly elevate CH₄ emissions; however, the use of this compound was found to counteract this increase in emissions while preserving the yield benefits. mdpi.comrepec.org
Table 1: Effect of this compound on Methane Emissions in Paddy Fields
| Treatment | Average Methane Emission Reduction (%) | Impact on Rice Yield |
| This compound in Conventional Paddy | 19% | No significant effect |
| This compound with Milk Vetch Incorporation | 19% | Preserved yield benefits of milk vetch |
Alleviation of Soil Acidification and Heavy Metal Mobility in Flooded Environments
In flooded or anaerobic soil conditions, this compound offers a dual benefit of counteracting soil acidification and reducing the mobility of heavy metals. mdpi.comresearchgate.net When this compound reacts with water, it generates calcium hydroxide (B78521) (Ca(OH)₂), a mild alkali. mdpi.comresearchgate.net This product helps to increase the soil pH, thereby alleviating soil acidification, which is a common issue in many agricultural and contaminated soils. mdpi.com
This increase in pH and the release of oxygen also play a critical role in controlling the mobility of heavy metals like arsenic (As). researchgate.net In anaerobic soils, certain heavy metals bound to iron oxides can be released into the soil porewater through reductive dissolution. researchgate.net The oxygen released by this compound helps to maintain oxidizing conditions, preventing this reductive release. researchgate.net Furthermore, the calcium ions (Ca²⁺) released can contribute to the immobilization of heavy metals. For example, studies have shown that the application of this compound can decrease arsenic mobility by preventing its dissolution from iron oxides. researchgate.net This is a crucial application, as increased mobility of heavy metals in soil can lead to their uptake by crops, posing a risk to food safety and human health. frontiersin.org
Municipal Sludge Treatment and Resource Recovery
This compound is increasingly being recognized as a valuable agent in the treatment of municipal sludge from wastewater treatment plants. It aids in resource recovery, improves the physical properties of sludge, and helps in the degradation of pollutants. unige.netnih.gov
Promotion of Anaerobic Fermentation for Bioenergy Generation (Hydrogen, Volatile Fatty Acids)
This compound can significantly enhance the anaerobic fermentation of sludge to produce valuable bioenergy products, such as hydrogen (H₂) and volatile fatty acids (VFAs), also known as short-chain fatty acids (SCFAs). nih.govx-mol.net These VFAs can be utilized as a carbon source for various biotechnological processes, including the production of bioplastics.
Research has shown a direct correlation between the dosage of this compound and the production of hydrogen and VFAs. In one study, as the amount of this compound was increased, the cumulative yield of hydrogen and SCFAs rose significantly. x-mol.net The mechanism behind this enhancement involves the oxidative and alkaline properties of this compound. It helps to break down the complex organic matter and extracellular polymeric substances (EPS) within the sludge, a process known as sludge disintegration. researchgate.netx-mol.net This disintegration releases more soluble organic substrates, making them readily available for acid-forming bacteria to convert into VFAs and hydrogen during the fermentation process. researchgate.net
Table 2: Impact of this compound on Bioenergy Generation from Sludge Fermentation
| This compound (g/g VSS) | Accumulated Hydrogen Yield (mL/g VSS) | Accumulated SCFA Yield (mg COD/g VSS) |
| 0 | 0.9 | 46.2 |
| 0.25 | 10.2 | 266.5 |
VSS: Volatile Suspended Solids; SCFA: Short-Chain Fatty Acids; COD: Chemical Oxygen Demand. Data sourced from a study on sludge anaerobic fermentation. x-mol.net
Improvement of Sludge Dewaterability and Solid-Liquid Separation
A major challenge in sludge management is its high water content, which increases its volume and the cost of disposal. frontiersin.org this compound has proven effective in improving the dewaterability of waste activated sludge. rsc.orgbsb-muenchen.de The application of this compound can significantly reduce the water content of the final sludge cake, thereby improving solid-liquid separation. rsc.org
The primary mechanism for this improvement is the disruption of the sludge floc structure and the breakdown of extracellular polymeric substances (EPS). rsc.orgcapes.gov.br EPS are a complex mixture of proteins, polysaccharides, and other organic molecules that bind large amounts of water within the sludge matrix. rsc.org The oxidative action of this compound breaks down these substances, releasing the trapped water. rsc.orgdoi.org This process makes the sludge flocs looser and more permeable, allowing water to be removed more easily during mechanical dewatering processes. bsb-muenchen.decapes.gov.br Studies have also shown that the calcium ions (Ca²⁺) released can act as a skeleton builder, reducing the compressibility of the sludge and further enhancing filtration performance. bsb-muenchen.decapes.gov.br Combining this compound with other conditioning agents like pyrite (B73398) or treatments like microwave irradiation can create synergistic effects, leading to even greater improvements in sludge dewaterability. frontiersin.orgrsc.org
Mechanisms of Pollutant Reduction in Sludge Matrix
This compound contributes to the reduction of various pollutants within the sludge matrix through a combination of chemical oxidation and physical alteration. x-mol.netdoi.org When added to sludge, it generates an alkaline and oxidative environment. nih.govx-mol.net This is due to the release of reactive oxygen species such as hydroxyl radicals (•OH) and superoxide anions (•O₂⁻), which are powerful oxidants capable of degrading refractory organic pollutants. x-mol.netdoi.org
The process begins with the destruction of the protective EPS layer surrounding the sludge cells. x-mol.net This exposes the entrapped pollutants and the microbial cells themselves to the oxidizing agents. x-mol.net This action not only breaks down organic contaminants but also facilitates the release of soluble metal ions from the sludge solids. x-mol.net These released metal ions can then react with other pollutants. For example, in an alkaline environment, they can promote the transformation of toxic hydrogen sulfide (B99878) (H₂S) gas and dissolved sulfides into more stable and less harmful metal sulfides, which precipitate out of the solution. x-mol.net Furthermore, by disrupting the microbial community, this compound can reduce the population of specific bacteria responsible for producing certain pollutants, such as sulfide-producing bacteria. x-mol.net
Advanced Materials Integration and System Design with Calcium Peroxide
Encapsulation and Controlled Release Systems for Calcium Peroxide
The efficacy of this compound (CaO2) in various applications, particularly in environmental remediation and biomedicine, is often dictated by the rate at which it releases reactive oxygen species. Raw this compound can exhibit rapid hydrolysis, leading to a burst release of oxygen and hydrogen peroxide. mdpi.comnih.gov To enhance its long-term effectiveness and enable a more controlled, sustained release, various encapsulation and coating strategies have been developed. These systems aim to modulate the release kinetics of CaO2 to match the demands of the specific application. mdpi.comresearchgate.net
Polymeric Coatings for Sustained Release Kinetics
Polymeric coatings serve as a physical barrier to control the diffusion of water to the this compound core, thereby regulating its decomposition and subsequent oxygen release. The choice of polymer and coating methodology significantly influences the release profile.
A variety of polymers have been investigated for coating this compound nanoparticles to achieve controlled-release properties. These include both natural and synthetic polymers, chosen for their biocompatibility, biodegradability, and specific chemical properties. researchgate.netmdpi.com Commonly used polymers include:
Polyethylene (B3416737) glycol (PEG): PEG is a hydrophilic polymer known for its biocompatibility and ability to improve the redispersion of nanoparticles. rsc.orgrsc.org Coatings with PEG can modulate the oxygen release kinetics, which is dependent on factors like the pH of the surrounding medium and the molar ratio of PEG to calcium. rsc.orgrsc.org
Polycaprolactone (PCL): PCL is a hydrophobic and biodegradable polymer that can be used to create a barrier against water exposure. nih.govresearchgate.net Encapsulating CaO2 within PCL microparticles has been shown to provide sustained oxygen release for extended periods, such as five weeks. nih.gov The concentration of PCL in the formulation is a key parameter for controlling the release kinetics. researchgate.net
Dextran (B179266): This polysaccharide has been used as a stabilizer and coating material for nanoscale this compound (nCP). mdpi.comnih.gov Dextran-coated nCPs exhibit a slower, more controlled release of hydrogen peroxide compared to uncoated nanoparticles, enhancing their long-term efficacy in applications like wastewater treatment. mdpi.com
Polyvinylpyrrolidone (B124986) (PVP): PVP is utilized for its ability to provide surface functionalization and ensure the stability of nanoparticles in physiological environments. nih.gov
Alginate: This natural polymer can be used to coat CaO2 nanoparticles, offering a biocompatible and biodegradable controlled-release system. mdpi.com
Table 1: Comparison of Polymeric Coatings for this compound
| Polymer | Key Feature | Impact on Release Kinetics | Reference |
|---|---|---|---|
| Polyethylene glycol (PEG) | Improves redispersion | Release is dependent on pH and PEG/calcium ratio. rsc.orgrsc.org | rsc.orgrsc.org |
| Polycaprolactone (PCL) | Hydrophobic barrier | Provides sustained release over several weeks. nih.gov | nih.govresearchgate.netnih.gov |
| Dextran | Stabilizer | Slows hydrogen peroxide release for long-term efficacy. mdpi.com | mdpi.comnih.gov |
| Polyvinylpyrrolidone (PVP) | Surface functionalization | Enhances stability in physiological environments. nih.gov | nih.gov |
| Alginate | Biocompatible | Offers a controlled-release system. mdpi.com | mdpi.com |
Hydrogel and Polymeric Scaffold Integration for Targeted Delivery
Integrating this compound into hydrogels and polymeric scaffolds is a promising strategy for targeted delivery and in-situ applications, particularly in tissue engineering and environmental remediation. mdpi.com These three-dimensional networks can encapsulate CaO2, providing structural support while controlling the release of oxygen. nih.govmdpi.com
Hydrogels are hydrophilic polymer networks that can absorb large amounts of water, making them excellent candidates for encapsulating and delivering CaO2. mdpi.com Gelatin-based hydrogels, such as gelatin methacryloyl (GelMA), have been reinforced with CaO2-loaded microparticles. nih.gov This integration allows for tunable oxygen release profiles and can enhance the survival and proliferation of encapsulated cells under hypoxic conditions. nih.govnih.gov The incorporation of CaO2 can also affect the physical properties of the hydrogel, such as its swelling ratio and mechanical strength. nih.gov For instance, increasing the concentration of CaO2 can lead to a denser, less hydrophilic scaffold. nih.gov
Polymeric scaffolds offer a more structured framework for the controlled release of oxygen. Polycaprolactone (PCL) scaffolds loaded with CaO2 have demonstrated predictable oxygen release kinetics over extended periods. nih.gov The loading concentration of CaO2 directly influences the amount and duration of oxygen release. nih.gov These oxygen-generating scaffolds can support the viability and function of various cell types, making them valuable for tissue engineering applications. nih.govresearchgate.net The integration of CaO2 within these scaffolds can be achieved through techniques like emulsification, where CaO2-PCL complexes are formed and then incorporated into the scaffold matrix. nih.gov
The design of these integrated systems often involves a multi-component approach. For example, CaO2 nanoparticles can first be encapsulated within microparticles before being embedded in a hydrogel or scaffold. This hierarchical encapsulation can further refine the control over release kinetics, preventing an initial burst release and achieving a more sustained delivery of oxygen. researchgate.net
Composite Materials and Hybrid Formulations
To enhance the functionality and efficiency of this compound, it is often integrated into composite materials and hybrid formulations. These advanced materials leverage the synergistic effects between CaO2 and other components to improve performance in specific applications, such as environmental remediation.
Nanocomposites with Other Metal Peroxides (e.g., Copper Peroxide)
Combining this compound with other metal peroxides, such as copper peroxide (CuO2), in nanocomposite formulations can lead to enhanced therapeutic or remedial effects. nih.govresearchgate.netacs.org These nanocomposites can be designed to be responsive to specific environmental triggers, such as the acidic tumor microenvironment. acs.orgfrontiersin.org
For instance, a hyaluronic acid-modified nanocomposite containing both CaO2 and CuO2 has been developed. nih.govacs.org In an acidic environment, this nanocomposite can simultaneously release Ca2+, Cu2+, and H2O2. acs.org The released Cu2+ can then participate in a Fenton-like reaction with the self-supplied H2O2 to generate highly reactive hydroxyl radicals. acs.org This synergistic approach can result in a more potent effect than using a single type of metal peroxide. acs.org The integration of different metal peroxides allows for multi-faceted action, such as combining chemodynamic therapy with ion-interference therapy in a cancer treatment context. acs.org
Integration with Biochar and Other Sorbent/Catalytic Materials
The combination of this compound with biochar, a carbon-rich material produced from biomass, has shown significant promise for environmental remediation. mdpi.comresearchgate.netmdpi.com Biochar itself possesses a high surface area and adsorption capacity for various contaminants. mdpi.com When integrated with CaO2, the resulting composite material can offer both oxidative degradation and sorption capabilities.
Several studies have explored the use of CaO2-biochar composites for the removal of pollutants from soil and water. mdpi.comresearchgate.net For example, a composite of CaO2 and Fe3O4-loaded biochar has been used to treat contaminated sediments. mdpi.com In this system, CaO2 releases oxygen, which can directly oxidize pollutants. Additionally, the hydrogen peroxide produced from CaO2 can be activated by the iron species on the biochar to generate hydroxyl radicals, further enhancing the degradation of contaminants. mdpi.com
The integration of CaO2 with biochar can also influence the physical and chemical properties of the remediation system. For instance, biochar can act as a carrier and stabilizer for CaO2 nanoparticles, preventing their aggregation and facilitating their dispersion in the target environment. mdpi.com Furthermore, the combined material can help to control the release of pollutants and byproducts. mdpi.com Research has also shown that biochar derived from materials like water hyacinth can activate this compound to degrade organic pollutants such as 4-nonylphenol (B119669) in sediments. researchgate.netdntb.gov.ua The catalytic activity of the biochar is attributed to its surface functional groups and structural defects. researchgate.net
Table 2: Research Findings on CaO2-Biochar Composites for Remediation
| Pollutant | Biochar Source | Key Findings | Reference |
|---|---|---|---|
| Acidified Volatile Sulfides (AVS) | Humic acid | 52.8% AVS removal; synergistic effect of oxidation and bacterial denitrification. mdpi.com | mdpi.com |
| 4-nonylphenol (4-NP) | Water hyacinth | 77% degradation in 12 hours; biochar activates CP to generate reactive oxygen species. researchgate.net | researchgate.net |
| 4-nonylphenol (4-NP) | Lignin | 85% degradation in 12 hours in waste activated sludge. nih.gov | nih.govdntb.gov.ua |
| Benzene (B151609), Toluene, Ethylbenzene, Xylene (BTEX) | Bamboo | ~99% removal of toluene; biochar acts as an effective adsorbent. researchgate.net | researchgate.net |
Engineering Design and Optimization of this compound-Based Remediation Systems
The successful application of this compound for in-situ remediation of contaminated soil and groundwater requires careful engineering design and optimization of the delivery system. solvay.comnavy.mil The primary goal is to ensure effective contact between the CaO2 and the contaminants of concern over a sufficient period to achieve the desired level of treatment. navy.mil
Key considerations in the design of CaO2-based remediation systems include:
Site Characterization: A thorough understanding of the site's hydrogeology, geochemistry, and contaminant distribution is crucial. navy.mil This includes factors such as soil type, groundwater flow velocity, pH, and the presence of other chemical species that may interact with CaO2. navy.mil
Reagent Formulation and Delivery: The form of CaO2 used (e.g., powder, granules, encapsulated particles) and the method of delivery are critical design parameters. solvay.comnj.gov Direct injection, soil mixing, or the creation of permeable reactive barriers are common delivery methods. ca.gov The choice of formulation will depend on the desired release rate and the specific site conditions. For instance, slower-releasing formulations are often preferred for treating large, low-concentration plumes. nj.gov
Dosage and Injection Strategy: The amount of CaO2 required and the spacing of injection points must be carefully calculated to ensure adequate coverage of the contaminated zone. navy.mil This often involves modeling to predict the transport and reaction of the oxidant in the subsurface.
Performance Monitoring: A robust monitoring plan is essential to evaluate the effectiveness of the remediation system and to make any necessary adjustments. navy.mil This typically involves monitoring groundwater quality parameters, such as dissolved oxygen, pH, and contaminant concentrations, both within and downstream of the treatment zone.
Optimization of these systems often involves a trade-off between cost and performance. For example, while more sophisticated encapsulated forms of CaO2 may offer better control over the release of oxygen, they may also be more expensive. Therefore, a cost-benefit analysis is an important part of the design process. navy.mil Furthermore, the potential for secondary effects, such as changes in groundwater pH or the mobilization of heavy metals, must be considered and managed.
Reactor Configurations for Enhanced Degradation Efficiency
Batch reactors are frequently employed for fundamental studies and treatability tests due to their controlled conditions. mdpi.comnih.gov In these systems, reactants are mixed in a closed vessel for a defined period. For instance, lab-scale batch experiments have been instrumental in evaluating the destruction of benzene using the Fe(II)-activated this compound system, where degradation is highly dependent on the molar ratio of the reactants. nih.gov Another study on the degradation of chlorinated hydrocarbons in a closed batch reactor demonstrated the simultaneous removal of multiple contaminants under optimal conditions. nih.gov However, batch reactors can be limited by mass transfer constraints and the progressive depletion of reactants, making them less ideal for continuous, large-scale applications. mdpi.com
Continuous flow-through reactors offer a more practical solution for large-scale water treatment by providing a constant supply of fresh electrolyte or contaminated water. mdpi.com This configuration allows for simultaneous adsorption and degradation of contaminants, which can enhance both reaction efficiency and long-term operational stability. mdpi.com Innovations in this area include multi-stage reactor systems, which have been shown to significantly boost the generation of reactive oxygen species (ROS) and pollutant degradation. For example, employing two reactors in series led to a 23% increase in hydrogen peroxide (H₂O₂) generation and a 32% enhancement in contaminant removal compared to a single reactor setup. mdpi.com This improvement is attributed to an enhanced electroactive area, greater retention time, and increased dissolved oxygen and H₂O₂ content in the subsequent reactor. mdpi.com
In-situ reactive zone (IRZ) approaches represent a specialized reactor configuration for groundwater remediation. This technique involves the direct-push injection of this compound, often supplemented with activators or buffer solutions, to create a subsurface treatment zone. clu-in.org A field study demonstrated the effectiveness of this method for the remediation of benzene and chlorobenzene (B131634), where the created reactive zones had a radius of influence larger than the designed value of 0.75 meters. clu-in.org This configuration leverages the slow-release properties of this compound to provide a sustained source of oxidants directly at the point of contamination.
The table below summarizes and compares different reactor configurations used in this compound-based degradation systems.
| Reactor Type | Operational Mode | Mass Transfer Characteristics | Key Advantages | Reported Findings |
| Batch Reactor | Contained, fixed volume | Can be limited by reactant depletion and mixing efficiency. mdpi.com | Controlled conditions for kinetic studies and parameter optimization. mdpi.comnih.gov | Achieved over 96% removal of trichloroethene (TCE) under optimal reactant ratios. nih.gov |
| Continuous Flow-Through Reactor | Continuous supply and discharge | Enhanced mass transfer due to constant flow. mdpi.com | Suitable for long-term, large-scale applications; allows for simultaneous processes. mdpi.com | A two-reactor in-series configuration increased H₂O₂ generation by 23% and contaminant removal by 32%. mdpi.com |
| In-Situ Reactive Zone (IRZ) | Contaminant flows through a stationary treatment zone | Dependent on groundwater flow and dispersion. clu-in.org | Direct application at the contamination source; sustained release of oxidant. clu-in.org | Created a radius of influence >0.75 m for benzene and chlorobenzene remediation in a field study. clu-in.org |
| Plasma Catalysis System | Batch or continuous | High-energy electrons generate reactive species. | Rapid degradation rates. | Increased discharge frequency from 160 to 240 Hz enhanced tetracycline (B611298) degradation from 70.4% to 87.4%. mdpi.com |
Computational Modeling and Simulation of System Performance
Computational Fluid Dynamics (CFD) is a powerful simulation technique used to analyze and visualize the hydrodynamic behavior within a reactor. clu-in.orgresearchgate.netresearchgate.net CFD models can integrate fluid flow with mass transport of chemical species and reaction kinetics to predict contaminant degradation rates. researchgate.net For example, CFD modeling of an in-situ reactive zone using this compound revealed that a sponge-like delivery matrix could effectively prevent channeling flow, thereby enhancing the accessibility of contaminants to reactive sites. clu-in.org In another application, CFD was used to investigate the fluid flow, pressure, and ozone flux in a ceramic membrane reactor where this compound was coupled with ozone for contaminant removal. researchgate.net Such models are crucial for optimizing hydraulic conditions to maximize the utilization of radicals and chemicals. ultraaqua.com
Beyond fluid dynamics, kinetic modeling is essential for understanding the reaction mechanisms and predicting degradation rates. The degradation of pollutants in this compound systems often involves a complex sequence of reactions. researchgate.net While simple kinetic models like zero-, first-, and second-order are sometimes used, they may not accurately capture the multi-stage nature of these reactions. researchgate.net To address this, more sophisticated models have been developed. The Behnajady–Modirshahla–Ghanbery (BMG) kinetic model, for instance, has been successfully applied to describe the two-stage degradation of glyphosate (B1671968) in a Fenton-like system using this compound nanoparticles. researchgate.net Furthermore, empirical mathematical models have been established to quantify the rate of benzene destruction in a CaO₂/Fe(II) system, providing a direct correlation between reagent composition and degradation efficiency. nih.gov
Response Surface Methodology (RSM) is another computational tool used for optimizing reaction parameters. RSM, often employing a central composite design (CCD), can efficiently determine the optimal conditions for degradation by examining the simultaneous effects of multiple variables, such as oxidant dosage, pH, and contact time. acs.orgacs.org In a study on doxycycline (B596269) degradation, RSM-CCD was used to find the optimal conditions that achieved 90% removal, a significant improvement over non-optimized systems. acs.orgacs.org
The table below details the application of various computational models in the study of this compound-based degradation systems.
| Model Type | Purpose | Key Parameters Modeled | Key Findings |
| Computational Fluid Dynamics (CFD) | Optimize reactor hydraulics; predict species transport. clu-in.orgresearchgate.netresearchgate.net | Fluid velocity, pressure, species concentration, reaction rates. researchgate.netresearchgate.net | Revealed that a sponge-like matrix prevents channeling flow, enhancing access to reactive sites. clu-in.org |
| Kinetic Modeling (BMG Model) | Describe complex, multi-stage reaction kinetics. researchgate.net | Contaminant concentration over time. | Successfully fitted the two-stage degradation process of glyphosate using this compound. researchgate.net |
| Empirical Mathematical Model | Quantify the dependence of degradation rate on reagent composition. nih.gov | Benzene concentration, CaO₂/Fe(II) molar ratios. | Developed an equation to predict benzene destruction based on initial reagent concentrations. nih.gov |
| Response Surface Methodology (RSM-CCD) | Optimize process parameters for maximum degradation efficiency. acs.org | Oxidant dosage, pH, contact time. acs.org | Identified optimal conditions (2 g/L dosage, pH 5, 420 min) for 90% doxycycline removal. acs.orgacs.org |
Emerging Research Areas and Specialized Applications of Calcium Peroxide
Catalytic Applications Beyond Environmental Remediation
While well-known in environmental remediation, calcium peroxide also shows promise as a catalyst in industrial processes, particularly in energy production.
Simultaneously, the calcium oxide (CaO) formed from the decomposition of this compound, along with this compound itself, can react with sulfur dioxide (SO2) released during coal combustion. google.comresearchgate.net This reaction captures the sulfur-containing gases, converting them into solid calcium sulfate (B86663) (CaSO4), a process known as sulfur fixation. google.comaaqr.org This effectively reduces the emission of harmful sulfur dioxide into the atmosphere. google.com Research has shown that Ca-based additives like CaO are effective at retaining sulfur in the resulting ash and char. researchgate.net The use of this compound is flexible; it can be used alone to enhance combustion or combined with other sulfur-fixing agents to improve their effectiveness. google.com
Table 1: Effects of Calcium-Based Additives in Coal Processing
| Additive | Process | Key Findings | Reference(s) |
| This compound | Coal Combustion | Acts as a catalyst to improve combustion efficiency by releasing oxygen. | google.com |
| This compound | Coal Combustion | Functions as a sulfur-fixing agent, reducing SO2 emissions. | google.comgoogle.com |
| Calcium Hydroxide (B78521) (Ca(OH)2) & Calcium Oxide (CaO) | Coal Pyrolysis | Effective at capturing sulfur-containing gases, retaining up to 95% of sulfur in the char. | researchgate.net |
| Calcium Carbonate (CaCO3) | Coal Pyrolysis | Little effect on sulfur fixation due to its higher decomposition temperature. | researchgate.net |
Biomedical Research Directions (Excluding Clinical Human Trials)
In the biomedical field, this compound is the subject of extensive research for its potential to support tissue regeneration, deliver targeted therapies, and combat bacterial infections, primarily through the use of nanoparticles.
A major challenge in tissue engineering is ensuring that cells within three-dimensional scaffolds receive an adequate supply of oxygen before the host's blood supply can integrate with the construct. nih.govcapes.gov.br Without sufficient oxygen, cells are prone to hypoxia-induced damage and necrosis. nih.gov this compound is being incorporated into biomaterial scaffolds to serve as an in-situ oxygen source. capes.gov.brnih.gov When these scaffolds are exposed to an aqueous environment, the this compound reacts with water to slowly release oxygen. mdpi.commdpi.com
This sustained oxygen release has been shown to enhance cell survival, proliferation, and function under hypoxic conditions. nih.govcapes.gov.br Research has focused on incorporating this compound nanoparticles into various biocompatible polymers, such as:
Poly(lactic-co-glycolic acid) (PLGA): Used to create microspheres and scaffolds that support vascularized bone regeneration by increasing cellularization and biological activity. researchgate.netnih.gov
Polycaprolactone (PCL): Used in electrospun nanofibers and 3D-printed scaffolds, where the addition of this compound improves cell viability and osteogenic differentiation. nih.govmdpi.comdovepress.com
Gelatin Methacryloyl (GelMA): Used as a hydrogel to impregnate PCL scaffolds, modulating the oxygen release from this compound nanoparticles and improving cytocompatibility. mdpi.com
These oxygen-generating systems are a promising strategy to support the viability of engineered tissues, particularly for large or complex constructs like vascularized bone, until neovascularization is established. capes.gov.brnih.gov
Table 2: Research on this compound in Oxygen-Generating Biomaterials
| Biomaterial Matrix | CaO2 Form | Application Focus | Key Finding | Reference(s) |
| PLGA | Microspheres | Vascularized Bone Regeneration | Enhanced migration of host cells and survival of donor cells, leading to improved vascularized bone regeneration. | researchgate.netnih.gov |
| PCL | Microparticles / Scaffolds | General Tissue Survival | Predictable oxygen release kinetics achieved 5% to 29% dissolved oxygen, enhancing cell survival under hypoxia. | nih.govdovepress.com |
| GelMA-impregnated PCL | Nanoparticles | Bone Tissue Engineering | Sustained oxygen release over 3 weeks, improving pre-osteoblast adhesion and proliferation under hypoxic conditions. | mdpi.com |
| Gelatin Hydrogels | Microparticles | General Tissue Survival | Enhanced cell survival, proliferation, and function for fibroblasts and myoblasts in long-term cultures. | nih.gov |
Beyond oxygen generation, the decomposition of this compound also releases calcium ions (Ca2+), a property being exploited for a novel anti-cancer strategy termed "Ion Interference Therapy" (IIT). nsfc.gov.cnmdpi.com This approach leverages the fact that an abnormal accumulation of intracellular calcium ions leads to cellular stress, mitochondrial dysfunction, and ultimately, cell death. nsfc.gov.cnmdpi.com
Researchers have developed pH-sensitive this compound nanoparticles that are stable at physiological pH but decompose in the acidic microenvironment of tumors. nsfc.gov.cnresearchgate.net Upon decomposition, they release high concentrations of both Ca2+ and hydrogen peroxide (H2O2) directly within the tumor. researchgate.net This dual release creates a state of calcium overload and significant oxidative stress, which synergistically induces tumor cell death. nsfc.gov.cnacs.org This strategy has been shown to be effective in preclinical models, causing tumor calcification and necrosis. nsfc.gov.cnacs.org The killing effect is not necessarily limited by tumor type or oxygen levels, making it a potentially broad-spectrum therapeutic approach. researchgate.net
The rise of antibiotic resistance has spurred the search for alternative antimicrobial agents, and this compound nanoparticles have emerged as a promising candidate. hci.edu.au Their primary antibacterial mechanism is the generation of reactive oxygen species (ROS), including hydrogen peroxide. researchgate.nethci.edu.au When this compound nanoparticles come into contact with water in a bacterial microenvironment, they decompose and release H2O2. researchgate.net
This sustained release of ROS provides a potent antibacterial effect by damaging microbial cell structures and inhibiting the formation of bacterial biofilms. hci.edu.au Studies have demonstrated that this compound nanoparticles are effective against a broad spectrum of pathogens. hci.edu.au To enhance their efficacy and control the release of H2O2, these nanoparticles are often incorporated into hydrogels or functionalized with other materials, such as silver nanoparticles, to create synergistic antibacterial platforms. nih.govmdpi.comnih.gov These materials show potential for applications like wound healing, where they can both combat infection and promote tissue regeneration. hci.edu.aunih.gov
Conversion to Higher Calcium Oxides (e.g., Calcium Superoxide)
This compound can serve as a precursor for the synthesis of higher calcium oxides, most notably calcium superoxide (B77818) (Ca(O2)2). Calcium superoxide is of interest as it has a higher oxygen yield compared to this compound. google.com The conversion process typically involves the decomposition of a specific hydrate (B1144303) of this compound under controlled conditions.
Research has shown that calcium superoxide can be formed from the decomposition of solid this compound diperoxyhydrate (CaO2·2H2O2). google.comsciencemadness.org This conversion is carried out under a vacuum at a controlled temperature, for instance, at 40°C for one hour. sciencemadness.org The process involves a disproportionation reaction that yields calcium superoxide, calcium hydroxide, oxygen, and water. google.com While yields can be variable, this method provides a pathway to synthesize this more oxygen-rich compound from a more stable peroxide precursor. sciencemadness.org
Analytical Methodologies for Calcium Peroxide Performance Assessment
Quantification of Released Oxygen and Hydrogen Peroxide in Experimental Systems
The primary function of calcium peroxide in remediation is the controlled release of oxygen and hydrogen peroxide. Accurate quantification of these species is fundamental to assessing its performance.
Dissolved Oxygen (DO) levels are a critical parameter, especially in bioremediation, where oxygen is the terminal electron acceptor for aerobic microorganisms. regenesis.com DO is commonly measured using a dissolved oxygen meter. researchgate.net In laboratory column studies simulating groundwater flow, effluent DO levels are monitored over time to determine the oxygen-releasing capacity of this compound mixtures. For instance, studies have shown that increasing the percentage of this compound in a sand mixture leads to higher peak effluent DO concentrations. siu.eduresearchgate.net For example, mixtures of 0.1%, 0.5%, and 1.0% this compound by weight resulted in peak DO levels of 5.9, 7.4, and 10.7 mg/L, respectively, from an influent concentration of approximately 3 mg/L. siu.eduresearchgate.net
Hydrogen Peroxide (H₂O₂) concentration is typically determined spectrophotometrically. A common method involves the reaction of H₂O₂ with a titanium (IV) salt, such as titanium oxysulfate (TiOSO₄) or titanium tetrachloride, to form a yellow pertitanic acid complex, which is then quantified by measuring its absorbance at a specific wavelength (e.g., 405 or 410 nm). nih.govnih.govresearchgate.net This colorimetric method is widely used to monitor the instantaneous concentration of H₂O₂ released from this compound in aqueous solutions. nih.govresearchgate.netmdpi.com The rate of H₂O₂ release can be influenced by factors such as pH, with lower pH values generally leading to a faster dissolution of this compound and a higher yield of H₂O₂. researchgate.net For instance, the complete dissolution time of this compound can decrease from 62 hours at pH 12-13 to just 4 hours at pH 6. researchgate.net
The purity and content of this compound in a sample can also be assessed through methods like permanganate (B83412) titration, where potassium permanganate (KMnO₄) is used to titrate the H₂O₂ released under acidic conditions. mdpi.comdtic.mil
Monitoring and Kinetic Analysis of Contaminant Degradation
Assessing the performance of this compound in breaking down pollutants involves tracking the disappearance of the target contaminant over time and analyzing the reaction kinetics.
Contaminant Concentration Monitoring is typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a common method for analyzing organic contaminants like the explosive RDX and its degradation products. inrs.ca For volatile organic compounds (VOCs) such as benzene (B151609), toluene, ethylbenzene, and xylenes (B1142099) (BTEX), headspace-gas chromatography (HS-GC) coupled with a flame ionization detector (FID) is often employed. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool used for the detection and quantification of contaminants like 1,2-dichloroethane (B1671644) (1,2-DCA). iwaponline.com
Kinetic Analysis is crucial for understanding the rate at which a contaminant is degraded. The degradation process is often modeled using various kinetic models, such as zero-order, first-order, second-order, and the Behnajady–Modirshahla–Ghanbery (BMG) model. mdpi.comresearchgate.netupm.edu.my The experimental data on contaminant concentration versus time are fitted to these models to determine the reaction rate constants. For example, the degradation of doxycycline (B596269) by this compound nanoparticles has been shown to follow first-order kinetics. acs.org Similarly, the degradation of tetracycline (B611298) in a plasma/calcium peroxide system was found to fit a pseudo-first-order kinetic model, with the kinetic constant increasing with higher this compound dosages. mdpi.com In some cases, the BMG model has been found to be the most appropriate for describing the degradation kinetics, as seen in the removal of glyphosate (B1671968) and methylene (B1212753) blue. mdpi.comresearchgate.net
The following table summarizes kinetic models and their applications in studies involving this compound:
| Kinetic Model | Application Example | Contaminant | Reference |
| Pseudo-first-order | Degradation in a plasma/CaO₂ system | Tetracycline | mdpi.com |
| First-order | Degradation by dextran-coated nCPs | Doxycycline | acs.org |
| BMG model | Removal using nCPs in a Fenton-based system | Glyphosate | mdpi.com |
| BMG model | Degradation in a Fenton-like system | Methylene Blue | researchgate.net |
| Second-order | Degradation in CaO₂/Fe(II) and CaO₂/Fe(III) systems | Benzene | nih.gov |
Assessment of Microbial Community Shifts and Activity in Bioremediation Systems
In bioremediation applications, this compound's role extends beyond chemical oxidation to stimulating microbial activity by providing oxygen. Assessing its impact on the subsurface microbiome is therefore essential.
Quantification of Microbial Populations and Biomass: The total number of microorganisms can be determined using the plate count method, where soil extracts are cultured on appropriate media. researchgate.net Microbial biomass can be assessed through techniques like phospholipid fatty acid (PLFA) analysis, which provides insights into the total microbial biomass and the composition of the microbial community (e.g., bacteria vs. fungi). cdnsciencepub.com
The following table outlines common methods for assessing microbial responses to this compound:
| Assessment Target | Analytical Method | Measured Parameter(s) | Reference(s) |
| Microbial Abundance | Plate Count Method | Colony-Forming Units (CFU) | researchgate.netnih.gov |
| Microbial Biomass/Composition | Phospholipid Fatty Acid (PLFA) Analysis | Total biomass, community structure | cdnsciencepub.com |
| Microbial Activity | Soil Respiration | CO₂ production | researchgate.netclu-in.org |
| Microbial Activity | Dehydrogenase Activity Assay | INT-formazan production | nih.govinfona.pl |
| Microbial Activity | ATP Measurement | ATP concentration | mdpi.com |
| Microbial Community Structure | High-Throughput Gene Sequencing | Alpha and Beta diversity, taxonomic composition | mdpi.comnih.gov |
Identification and Quantification of Reaction Intermediates and Degradation Pathways (e.g., LC-MS)
To fully understand the degradation mechanism of a contaminant, it is crucial to identify the intermediate products formed during the reaction. This information helps in proposing a complete degradation pathway and assessing the potential toxicity of the byproducts.
The primary analytical technique for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS) . mdpi.comresearchgate.netdoi.org LC separates the components of a complex mixture, and MS provides mass information that helps in the identification of these components. By analyzing samples at different time points during the degradation process, researchers can track the formation and subsequent disappearance of intermediates. mdpi.comdoi.org
For example, in the degradation of the antibiotic sulfamethoxazole (B1682508) (SMX) by a this compound/peroxydisulfate system, LC-MS was used to identify several intermediates. doi.org Based on the identified products, degradation pathways were proposed, which included the oxidation of the aniline (B41778) group, cleavage of the S-N bond, and hydroxylation of the molecule. doi.org Similarly, in the degradation of tetracycline, eight intermediate products were identified using LC-MS, allowing for the clarification of two distinct degradation pathways. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is also used, particularly for more volatile intermediates. nih.goviwaponline.com For instance, GC-MS analysis of benzene degradation in CaO₂/Fe(II) systems identified phenol (B47542), catechol, and benzoquinone as the major intermediates. nih.gov In the degradation of 1,2-dichloroethane, GC-MS helped propose a pathway involving the initial reduction to vinyl chloride, followed by oxidation. iwaponline.com
The identification of reactive oxygen species (ROS) that drive the degradation is often accomplished using probe compounds and scavenger tests. iwaponline.commdpi.com For instance, nitrobenzene (B124822) (NB) can be used as a probe for hydroxyl radicals (HO•), and carbon tetrachloride (CT) for superoxide (B77818) radicals (O₂⁻•). iwaponline.com The rapid degradation of these probe compounds confirms the presence of the respective ROS. Electron Paramagnetic Resonance (EPR) spectroscopy is another advanced technique used to directly detect and identify short-lived radical species. iwaponline.commdpi.com
By combining the information from contaminant degradation kinetics, intermediate identification, and ROS detection, a comprehensive picture of the reaction mechanism can be constructed.
Q & A
Basic: What are the recommended safety protocols for handling calcium peroxide in laboratory settings?
This compound poses risks due to its oxidizing properties and potential peroxide formation. Key protocols include:
- Personal Protective Equipment (PPE): Use gloves, lab coats, and safety goggles. Emergency eyewash stations and showers must be accessible .
- Contamination Control: Prohibit eating/drinking in labs. Decontaminate work clothing separately to avoid secondary exposure .
- Storage: Store in airtight containers under inert gas (e.g., nitrogen) to minimize peroxide formation. Label containers with dates of receipt, opening, and peroxide test results .
- Spill Management: Use wet methods or vacuums (not dry sweeping) to reduce dust inhalation risks .
Basic: What characterization techniques are suitable for analyzing this compound’s purity and structural properties?
- X-Ray Diffraction (XRD): Confirms crystalline structure and detects impurities (e.g., CaO or CaCO₃) .
- Thermogravimetric Analysis (TGA): Measures thermal stability and decomposition profiles (e.g., CaO₂ → CaO + O₂↑).
- FTIR Spectroscopy: Identifies peroxide (O-O) bonds at ~800 cm⁻¹ and distinguishes from oxide phases .
- ICP-OES: Quantifies calcium content and detects trace metal contaminants .
Basic: How can this compound be synthesized in a laboratory setting?
Common methods include:
-
Wet Chemical Synthesis: React calcium chloride (CaCl₂) with hydrogen peroxide (H₂O₂) and ammonia (NH₃) under controlled pH (10–12). The reaction is:
-
Solid-State Reaction: Heat CaO and H₂O₂ at 300–400°C in an oxygen-rich environment .
Advanced: How can response surface methodology (RSM) optimize this compound’s efficiency in contaminant removal?
For phosphorus or glucocorticoid removal (e.g., triamcinolone acetonide):
- Experimental Design: Use a central composite design (CCD) to test variables: CaO₂ dosage (0.5–4 g/L), pH (3–10), reaction time (5–30 min), and initial contaminant concentration .
- Model Validation: Fit data to a quadratic model. For example, optimal TA removal (82.8%) was achieved at pH 5.7, 4 g/L CaO₂, and 15.7 min .
- Validation: Compare predicted vs. experimental results (e.g., 88.6% predicted vs. 82.8% observed) using ANOVA .
Advanced: How can this compound nanoparticles (NPs) be engineered for tumor-specific calcium overload therapy?
- Synthesis: Prepare pH-responsive NPs (e.g., sodium hyaluronate-coated CaO₂) via precipitation. Size control (<50 nm) is critical for tumor penetration .
- Mechanism: NPs release Ca²⁺ and H₂O₂ in acidic tumor microenvironments (pH \sim6.5), inducing calcium overload and apoptosis. Normal cells remain unaffected due to neutral pH .
- In Vivo Validation: Monitor tumor calcification via CT imaging and measure ATP depletion as a marker of cytotoxicity .
Advanced: How should researchers address contradictory data in phosphate adsorption studies involving coexisting anions?
- Competitive Adsorption Analysis: Test anions (e.g., SO₄²⁻, NO₃⁻) at varying concentrations. For instance, 100 mM SO₄²⁻ reduces phosphate adsorption by 15% due to site competition .
- Isotherm Models: Fit data to Langmuir (monolayer adsorption) and Freundlich (heterogeneous surface) models. CaO₂’s maximum phosphate capacity is 381.7 mg/g at pH 8 .
- Mitigation Strategies: Pre-treat water with ion-exchange resins to remove interfering anions .
Advanced: What methodologies ensure peroxide stability and safe disposal in long-term studies?
- Peroxide Testing: Use KI-starch test strips or iodometric titration monthly. Dispose if peroxide levels exceed 10 ppm .
- Stabilization: Add inhibitors like hydroquinone (0.1–1%) to slow radical polymerization .
- Disposal: Neutralize with FeSO₄ solution (1:1 molar ratio) to convert peroxides to non-reactive sulfates before landfill disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
